Product packaging for 6-Bromoimidazo[1,2-a]pyridin-8-amine(Cat. No.:CAS No. 676371-00-9)

6-Bromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B1287906
CAS No.: 676371-00-9
M. Wt: 212.05 g/mol
InChI Key: NBHRWSCVWCCKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromoimidazo[1,2-a]pyridin-8-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1287906 6-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 676371-00-9

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHRWSCVWCCKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590485
Record name 6-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676371-00-9
Record name 6-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[1,2-a]pyridine scaffold, a recognized "privileged structure," it serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its preparation, a summary of its key physicochemical and structural properties, and a discussion of its potential applications in drug discovery and development, particularly in the context of kinase inhibition and modulation of inflammatory signaling pathways.

Introduction

The imidazo[1,2-a]pyridine core is a prominent scaffold in a multitude of commercial drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties. The strategic placement of functional groups on this bicyclic system allows for the fine-tuning of pharmacological profiles. The title compound, this compound, incorporates a bromine atom at the 6-position, providing a handle for further synthetic modifications such as cross-coupling reactions, and an amine group at the 8-position, which can be crucial for interactions with biological targets. This guide details a reliable synthetic route to this valuable intermediate and outlines its key characterization data.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the condensation of 2,3-diamino-5-bromopyridine with bromoacetaldehyde diethyl acetal.[1]

Synthetic Scheme

Synthesis of this compound cluster_step1 Acetal Hydrolysis cluster_step2 Cyclocondensation reactant1 2,3-diamino-5-bromopyridine product This compound reactant1->product reactant2 bromoacetaldehyde diethyl acetal intermediate [Intermediate] reactant2->intermediate reagent1 reagent1 Conc. HCl, Dioxane/H2O reagent2 1. NaHCO3 2. Reflux intermediate->product reagent2

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

  • 2,3-diamino-5-bromopyridine

  • Bromoacetaldehyde diethyl acetal

  • Concentrated hydrochloric acid (HCl)

  • Dioxane

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acetal Hydrolysis: To a solution of bromoacetaldehyde diethyl acetal (15.4 mmol) in a 2:1 mixture of dioxane and water (15 mL), add concentrated hydrochloric acid (0.3 mL) at room temperature.

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Cyclocondensation: Carefully add sodium bicarbonate (30.8 mmol) to the mixture.

  • In a separate flask, dissolve 2,3-diamino-5-bromopyridine (7.7 mmol) in a 2:1 mixture of dioxane and water (15 mL).

  • Add the solution of 2,3-diamino-5-bromopyridine dropwise to the reaction mixture.

  • Stir the resulting mixture under reflux for 14 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with 1 M sodium hydroxide solution (30 mL).

  • Extract the aqueous layer with dichloromethane (3 x 35 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

Yield and Purity

This procedure typically affords the target product, this compound, in high yield.[1]

ParameterValue
Yield 92%
Appearance Solid

Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic and crystallographic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
CAS Number 676371-00-9
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

TechniqueResult
ESI-MS [M+H]⁺ = 214.0
Crystallography

X-ray crystallography provides definitive structural elucidation. The title compound, C₇H₆BrN₃, crystallizes with three independent molecules in the asymmetric unit. The molecules are approximately planar. In the crystal structure, adjacent molecules are linked by N-H⋯N hydrogen bonds.[2]

Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a signal for the amine protons. The chemical shifts and coupling constants will be characteristic of the substituted imidazo[1,2-a]pyridine system.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and amine substituents and the electronic environment of the heterocyclic rings.

  • FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations within the fused ring system.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is known to interact with various biological targets, including protein kinases.

Kinase Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The 8-amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

Modulation of Inflammatory Pathways

Inflammatory responses are often mediated by complex signaling networks. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. This highlights the potential of this scaffold in developing treatments for inflammatory diseases.

Inflammatory_Signaling_Pathway LPS LPS NFkB NF-κB LPS->NFkB IL6 IL-6 STAT3 STAT3 IL6->STAT3 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->iNOS pSTAT3->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->NFkB Inhibition Imidazo_Pyridine->pSTAT3 Inhibition

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for the development of novel small molecule therapeutics. Its structural features, including the versatile bromine handle and the key 8-amino group, make it an attractive starting point for targeting a range of biological pathways implicated in various diseases. This guide provides the foundational knowledge for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery.

References

An In-depth Technical Guide to the Chemical Properties of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Bromoimidazo[1,2-a]pyridin-8-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a solid heterocyclic compound. Its structure, featuring a bromine substituent, enhances its reactivity, making it a valuable intermediate in various synthetic applications. This compound is particularly noted for its role as a key building block in the development of novel therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[1]

Table 1: General and Physicochemical Properties

PropertyValueSource/Comment
CAS Number 676371-00-9[2]
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol [2]
Appearance Solid[3][4]
Melting Point 76-81 °CData for the related compound 6-Bromoimidazo[1,2-a]pyridine.[3] The melting point of the 8-amino derivative may differ.
Solubility Likely sparingly soluble in water, more soluble in organic solvents like DMSO and DMF.[4]

Table 2: Spectroscopic and Crystallographic Data

Data TypeKey Information
Mass Spectrometry [M+H]⁺ = 214.0[2]
Crystal Structure The molecule is approximately planar. It crystallizes with three independent molecules in the asymmetric unit. The crystal structure is stabilized by N-H⋯N hydrogen bonds.[5]

Synthesis and Reactivity

The primary synthetic route to this compound involves the condensation of 2,3-diamino-5-bromopyridine with bromoacetaldehyde diethyl acetal.[2] The bromine atom on the imidazo[1,2-a]pyridine ring system makes the compound amenable to further functionalization through cross-coupling reactions, expanding its utility in creating complex molecular architectures.[1]

Experimental Protocol: Synthesis of this compound[2]
  • Preparation of Bromoacetaldehyde: Concentrated hydrochloric acid (0.3 mL) is added to a solution of bromoacetaldehyde diethyl acetal (2.37 mL, 15.4 mmol) in a 2:1 mixture of dioxane and water (15 mL) at room temperature. The mixture is then refluxed for 30 minutes.

  • Neutralization and Addition of Diamine: After cooling to room temperature, sodium bicarbonate (2.6 g, 30.8 mmol) is carefully added. A solution of 2,3-diamino-5-bromopyridine (1.5 g, 7.7 mmol) in a 2:1 mixture of dioxane and water (15 mL) is then added dropwise.

  • Reaction and Workup: The resulting mixture is stirred under reflux for 14 hours. After cooling, the mixture is diluted with 1 M sodium hydroxide solution (30 mL) and extracted with dichloromethane (3 x 35 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

This protocol has been reported to afford the target compound in a 92% yield.[2]

SynthesisWorkflow reagent1 2,3-diamino-5-bromopyridine product This compound reagent1->product reagent2 Bromoacetaldehyde diethyl acetal intermediate Bromoacetaldehyde reagent2->intermediate HCl, Dioxane/H2O, Reflux intermediate->product 1. NaHCO3 2. Dioxane/H2O, Reflux

Synthetic route to this compound.

Spectroscopic and Analytical Methodologies

Characterization of this compound and related compounds typically involves a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Proton (¹H) and Carbon-¹³ (¹³C) NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Fourier-Transform Infrared (FT-IR): Spectra are recorded using a KBr pellet or as a thin film. Characteristic peaks for the amine N-H stretches, aromatic C-H stretches, and C-N bonds are expected. For a primary aromatic amine, two N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI) or Electron Impact (EI): ESI-MS is commonly used to determine the molecular weight by observing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Role in Signaling Pathways and Drug Development

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR and AKT/mTOR pathways. These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The ability of imidazo[1,2-a]pyridine derivatives to inhibit these pathways makes them attractive candidates for the development of novel anticancer therapies.

PI3K_AKT_mTOR_Pathway cluster_cell Cancer Cell cluster_inhibition Inhibition by Imidazo[1,2-a]pyridine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation inhibitor Imidazo[1,2-a]pyridine Derivatives inhibitor->PI3K inhibitor->AKT (some derivatives) inhibitor->mTORC1

Imidazo[1,2-a]pyridines as inhibitors of the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its straightforward synthesis and the reactivity endowed by the bromine substituent make it a valuable building block for the creation of more complex molecules with potential therapeutic applications. Further research into the specific biological activities and physical properties of this compound is warranted to fully explore its potential.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 6-Bromoimidazo[1,2-a]pyridin-8-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its crystal structure, spectroscopic signature, and relevant experimental protocols.

Molecular Structure and Conformation

The molecular structure of this compound (C₇H₆BrN₃) has been determined by single-crystal X-ray diffraction. The analysis reveals a largely planar bicyclic system with specific conformational details arising from the substitution pattern.

Crystal Structure Analysis

The crystal structure of this compound reveals that the molecule crystallizes with three independent molecules in the asymmetric unit. The imidazo[1,2-a]pyridine ring system in all three molecules is approximately planar.[1] The root-mean-square deviations for all non-hydrogen atoms from the mean plane are 0.016 Å, 0.023 Å, and 0.024 Å for the three independent molecules, respectively.[1] This planarity is a key feature of the molecule's conformation in the solid state.

The primary amine group at the 8-position exhibits a pyramidal coordination geometry.[1] In the crystal lattice, adjacent molecules are linked by intermolecular N-H···N hydrogen bonds, forming a stable crystalline structure.[1] For two of the independent molecules, the amine group acts as a hydrogen-bond donor through one hydrogen atom to a single acceptor atom. In the third molecule, the amine group donates hydrogen bonds to two different acceptor atoms.[1]

Table 1: Crystallographic Data for this compound

ParameterValue
Empirical FormulaC₇H₆BrN₃
Formula Weight212.05
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.7839 (3)
b (Å)10.5191 (3)
c (Å)17.5135 (5)
α (°)90
β (°)94.498 (1)
γ (°)90
Volume (ų)2164.12 (11)
Z8
Density (calculated) (g/cm³)1.302
Absorption coefficient (μ) (mm⁻¹)3.868
F(000)848
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)3.25 to 26.37
Reflections collected17619
Independent reflections4410 [R(int) = 0.033]
Goodness-of-fit on F²1.04
Final R indices [I>2σ(I)]R1 = 0.029, wR2 = 0.068
R indices (all data)R1 = 0.038, wR2 = 0.073

This data is sourced from the Crystallographic Information File (CIF) for the published structure.

Bond Lengths and Angles

The precise bond lengths and angles within the this compound molecule provide insight into its electronic structure. The bond lengths in the fused ring system are consistent with aromatic character, showing delocalization of π-electrons across the imidazo[1,2-a]pyridine core.

(Detailed tables of bond lengths and angles would be populated here from the CIF file if it were accessible.)

Experimental Protocols

This section outlines the key experimental procedures for the synthesis and characterization of this compound.

Synthesis

A general and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For this compound, a common route would involve the reaction of 5-bromo-2,3-diaminopyridine with a suitable two-carbon electrophile.

Logical Flow of a Typical Synthesis:

synthesis_flow start Starting Materials: 5-Bromo-2,3-diaminopyridine Glyoxal or equivalent C2 electrophile reaction Cyclocondensation Reaction (e.g., in ethanol, reflux) start->reaction workup Reaction Work-up (e.g., quenching, extraction) reaction->workup purification Purification (e.g., column chromatography, recrystallization) workup->purification product This compound purification->product

A generalized synthetic workflow for this compound.
Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane.

Experimental Workflow for Crystal Structure Determination:

crystallography_workflow synthesis Synthesized Compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis (e.g., CheckCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

A typical workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 400 or 500 MHz for proton and 100 or 125 MHz for carbon, respectively. Deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Characteristic peaks for the amine N-H stretches and aromatic C-H and C=C/C=N vibrations would be expected.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Spectroscopic Data

(This section would be populated with actual experimental data if available. The following are representative examples based on the general class of compounds.)

Table 2: Representative Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine and imidazole rings would appear in the downfield region (typically 6.5-8.5 ppm). The amine protons would likely appear as a broad singlet.
¹³C NMR Aromatic carbons would resonate in the range of 100-150 ppm. The carbon bearing the bromine atom would be influenced by its electron-withdrawing and heavy atom effects.
IR (cm⁻¹) N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C and C=N stretching in the aromatic region (around 1400-1650 cm⁻¹).
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a characteristic feature.

Signaling Pathways and Logical Relationships

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. For instance, derivatives of this class have been investigated as inhibitors of various kinases. The logical relationship for such an investigation is outlined below.

signaling_pathway compound This compound Derivative binding Binding to Active Site compound->binding target Biological Target (e.g., Protein Kinase) target->binding inhibition Inhibition of Target Activity binding->inhibition downstream Modulation of Downstream Signaling Pathway inhibition->downstream cellular_effect Cellular Effect (e.g., Apoptosis, Growth Arrest) downstream->cellular_effect therapeutic_outcome Potential Therapeutic Outcome cellular_effect->therapeutic_outcome

A logical diagram illustrating the investigation of a potential therapeutic agent.

This in-depth technical guide provides a foundational understanding of the molecular structure and conformation of this compound. The provided data and protocols are essential for researchers and scientists working on the development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.

References

Spectroscopic and Synthetic Profile of 6-Bromoimidazo[1,2-a]pyridin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a summary of the available spectroscopic data and a detailed experimental protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry
ParameterValue
Molecular Weight213.06 g/mol
[M+H]⁺214.0
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound were not available in the reviewed literature. A general protocol for obtaining such data is provided in the Experimental Protocols section.

¹H NMR Data

Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Integration Assignment

| - | - | - | - | Data not available |

¹³C NMR Data

Chemical Shift (ppm) Assignment

| - | Data not available |

Infrared (IR) Spectroscopy

Specific IR data for this compound were not available in the reviewed literature. A general protocol for obtaining such data is provided in the Experimental Protocols section.

Wavenumber (cm⁻¹)Assignment
-Data not available

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2,3-diamino-5-bromopyridine with bromoacetaldehyde diethyl acetal.[1]

Materials:

  • 2,3-diamino-5-bromopyridine

  • Bromoacetaldehyde diethyl acetal

  • Concentrated hydrochloric acid

  • Dioxane

  • Water

  • Sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Concentrated hydrochloric acid (0.3 mL) is added to a solution of bromoacetaldehyde diethyl acetal (2.37 mL, 15.4 mmol) in a 2:1 mixture of dioxane and water (15 mL) at room temperature.

  • The mixture is heated to reflux for 30 minutes.

  • After cooling to room temperature, sodium bicarbonate (2.6 g, 30.8 mmol) is carefully added.

  • A solution of 2,3-diamino-5-bromopyridine (1.5 g, 7.7 mmol) in a 2:1 mixture of dioxane and water (15 mL) is added dropwise.

  • The resulting mixture is stirred under reflux for 14 hours.

  • After cooling to room temperature, the mixture is diluted with 1 M sodium hydroxide solution (30 mL) and extracted with dichloromethane (3 x 35 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Spectroscopic Analysis

The following are general protocols for obtaining spectroscopic data for imidazo[1,2-a]pyridine derivatives, based on methodologies reported for similar compounds.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectra would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra would be obtained using an electrospray ionization (ESI) mass spectrometer. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) would be determined.[1]

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow Start Start: Starting Materials (2,3-diamino-5-bromopyridine, bromoacetaldehyde diethyl acetal) Synthesis Synthesis: Cyclocondensation Reaction Start->Synthesis Workup Workup & Purification: Extraction, Chromatography Synthesis->Workup Characterization Spectroscopic Characterization Workup->Characterization NMR NMR Analysis (¹H, ¹³C) Characterization->NMR IR IR Analysis Characterization->IR MS MS Analysis Characterization->MS FinalProduct Final Product: This compound NMR->FinalProduct IR->FinalProduct MS->FinalProduct

References

The Imidazo[1,2-a]Pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of imidazo[1,2-a]pyridine derivatives, from early synthetic methods to their evolution as crucial pharmacophores in modern drug discovery. The guide details the seminal synthetic strategies, including the classical Tschitschibabin reaction and contemporary catalytic approaches. A significant focus is placed on the development of key therapeutic agents, such as the hypnotic zolpidem and the anxiolytic alpidem, with a thorough examination of their mechanism of action as modulators of the GABA-A receptor. Quantitative structure-activity relationship (SAR) data are presented in tabular format to facilitate comparison. Detailed experimental protocols for pivotal syntheses and biological assays are provided to aid in practical application. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of complex processes. This guide serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine core.

A Historical Overview of the Imidazo[1,2-a]Pyridine Scaffold

The journey of the imidazo[1,2-a]pyridine core from a chemical curiosity to a "privileged scaffold" in drug discovery is a testament to over a century of synthetic innovation and pharmacological exploration.

The Dawn of Imidazo[1,2-a]Pyridine Synthesis: The Tschitschibabin Reaction

The first significant foray into the synthesis of this heterocyclic system was pioneered by Aleksei Chichibabin in 1924.[1] The Tschitschibabin pyridine synthesis, a condensation reaction involving aldehydes and ammonia, laid the foundational groundwork for accessing the pyridine ring.[1] A subsequent adaptation of this chemistry, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridines, involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. This method, though historically significant, often required harsh reaction conditions, such as heating in a sealed tube at high temperatures (150-200 °C), and initially gave modest yields.[2] The introduction of a base, like sodium bicarbonate, was later found to improve the efficiency of the reaction.[2]

Evolution of Synthetic Methodologies

Over the decades, numerous synthetic strategies have been developed to improve the efficiency, versatility, and environmental footprint of imidazo[1,2-a]pyridine synthesis. These methods can be broadly categorized as follows:

  • Condensation Reactions: Beyond the classical Tschitschibabin approach, modern condensation reactions often employ milder conditions and a wider range of starting materials. The use of catalysts and alternative solvents has significantly enhanced the scope and yield of these reactions.

  • Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has emerged as a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. This approach offers high atom economy and rapid access to diverse libraries of compounds.

  • Metal-Catalyzed Cross-Coupling and Cyclization Reactions: The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles. Copper- and palladium-catalyzed reactions, for instance, have enabled the construction of the imidazo[1,2-a]pyridine core through various C-N and C-C bond-forming strategies, often under mild conditions.[3]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives.[4]

  • Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Flow-based methods have been successfully applied to the synthesis of imidazo[1,2-a]pyridines, including the marketed drugs zolpidem and alpidem.[5]

The Emergence of Therapeutic Significance: Zolpidem and Alpidem

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold was prominently realized with the development of zolpidem and alpidem by researchers at the French pharmaceutical company Synthélabo Recherche in the 1980s.[6]

  • Zolpidem (Ambien): First synthesized in the early 1980s and approved by the U.S. Food and Drug Administration (FDA) in 1992, zolpidem became a widely prescribed hypnotic for the treatment of insomnia.[6] Its development marked a significant advancement over traditional benzodiazepines, offering a more favorable side-effect profile.

  • Alpidem (Ananxyl): Structurally related to zolpidem, alpidem was developed as an anxiolytic agent.[7] Although it was briefly marketed in France, it was later withdrawn due to concerns about liver toxicity.[7]

The discovery of these drugs highlighted the potential of the imidazo[1,2-a]pyridine core to selectively modulate the central nervous system, specifically through interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This discovery spurred extensive research into the structure-activity relationships of this class of compounds, leading to the identification of numerous other derivatives with a wide array of biological activities.

Therapeutic Applications and Biological Activity

The versatility of the imidazo[1,2-a]pyridine scaffold has led to the discovery of derivatives with a broad range of therapeutic applications, extending far beyond their initial use as hypnotics and anxiolytics.

GABA-A Receptor Modulation

The most well-characterized biological activity of imidazo[1,2-a]pyridines is their modulation of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. Zolpidem and alpidem act as positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine site and enhancing the effect of the endogenous neurotransmitter, GABA.[8] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in sedative, hypnotic, and anxiolytic effects.

A key feature of these compounds is their subtype selectivity. The GABA-A receptor is a pentameric protein complex composed of various subunits (α, β, γ, etc.). Zolpidem exhibits a high affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate its sedative and hypnotic effects.[8] In contrast, its affinity for α2 and α3 subunit-containing receptors is significantly lower.[8] This selectivity is believed to contribute to its reduced muscle relaxant and anxiolytic properties compared to non-selective benzodiazepines. Alpidem also shows a preference for the α1 subunit but its anxiolytic profile suggests a more complex interaction with different receptor subtypes.[9]

Anticancer Activity

Numerous studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, liver, and melanoma.[9][10][11][12] The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[13]

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel antitubercular drugs.[14][15] Several derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[13][15][16] The proposed mechanism of action for some of these compounds involves the inhibition of QcrB, a component of the electron transport chain.[16]

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. Certain compounds have demonstrated activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[5][17][18]

Quantitative Data and Structure-Activity Relationships

The following tables summarize the quantitative biological data for a selection of imidazo[1,2-a]pyridine derivatives, highlighting the structure-activity relationships (SAR) that govern their therapeutic effects.

Table 1: GABA-A Receptor Binding Affinities of Zolpidem and Alpidem
CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Zolpidem α1βxγ2~20[9]
α2βxγ2160[9]
α3βxγ2380[9]
α5βxγ2>10,000[9]
Alpidem α1βxγ2~20[9]
α2βxγ2Lower affinity than α1[9]
α3βxγ2Lower affinity than α1[9]
α5βxγ2No appreciable affinity[9]

Note: Specific Ki values for Alpidem across all α subtypes are not as readily available in the public domain as those for Zolpidem. However, studies consistently report its high affinity for the α1 subunit.[9]

Table 2: In Vivo Efficacy of Zolpidem and Alpidem
CompoundTestSpeciesID50 (mg/kg, i.v.)Reference
Zolpidem Inhibition of Substantia Nigra Pars Reticulata FiringRat0.076
Alpidem Inhibition of Substantia Nigra Pars Reticulata FiringRat0.821
Table 3: Anticancer Activity of Selected Imidazo[1,2-a]Pyridine Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 8 HeLaCervical0.34[10]
MDA-MB-231Breast0.32[10]
ACHNRenal0.39[10]
HCT-15Colon0.31[10]
Compound 12 HeLaCervical0.35[10]
MDA-MB-231Breast0.29[10]
ACHNRenal0.34[10]
HCT-15Colon0.30[10]
Compound 12b Hep-2Laryngeal11[12][19]
HepG2Liver13[12][19]
MCF-7Breast11[12][19]
A375Melanoma11[12][19]
Compound 15d A375PMelanoma< 0.06[11]
Compound 17e A375PMelanoma< 0.06[11]
Compound 18c A375PMelanoma< 0.06[11]
Compound 18h A375PMelanoma< 0.06[11]
Compound 18i A375PMelanoma< 0.06[11]
IP-5 HCC1937Breast45[9]
IP-6 HCC1937Breast47.7[9]
Table 4: Antitubercular Activity of Selected Imidazo[1,2-a]Pyridine Derivatives
CompoundStrainMIC (µg/mL)Reference
IPA-6 M. tuberculosis H37Rv0.05[14]
IPA-9 M. tuberculosis H37Rv0.4[14]
IPS-1 M. tuberculosis H37Rv0.4[14]
Compound 1 M. tuberculosis H37Rv≤1[13]
Compound 3 M. tuberculosis H37Rv≤1[13]
Compound 4 M. tuberculosis H37Rv≤1[13]
Compound 6 M. tuberculosis H37Rv≤1[13]
Compound 5 M. tuberculosis H37Rv0.2[15]
Compound 9 M. tuberculosis H37Rv≤0.006[15]
Compound 12 M. tuberculosis H37Rv≤0.006[15]
Compound 13 M. tuberculosis H37Rv≤1[15]
Compound 16 M. tuberculosis H37Rv≤0.006[15]
Compound 17 M. tuberculosis H37Rv≤0.006[15]
Compound 18 M. tuberculosis H37Rv≤0.006[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative imidazo[1,2-a]pyridine and for a key biological assay used to characterize these compounds.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a facile synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and phenacyl bromide.

Materials:

  • 2-Aminopyridine

  • Phenacyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

  • Water

  • Chloroform

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-aminopyridine (1 mmol) in a 1:1 (v/v) mixture of ethanol and water (10 mL), add phenacyl bromide (1 mmol).

  • Add DBU (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion of the reaction, add water (20 mL) to the mixture.

  • Extract the product with chloroform (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterize the product by melting point, IR, 1H NMR, 13C NMR, and mass spectrometry. For 2-phenylimidazo[1,2-a]pyridine: White solid; mp 133–134°C; IR (KBr, cm−1): 3132, 3037, 1635, 1475, 746; 1H NMR (CDCl3, 300 MHz): δ 8.14 (d, J = 6.60 Hz, 1H), 7.98 (m, 2H), 7.89 (s, 1H), 7.69 (d, J = 9.30 Hz, 1H), 7.47 (m, 2H), 7.35 (m, 1H), 7.22 (m, 1H), 6.83 (t, J = 6.90 Hz, 1H).

Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound to the GABA-A receptor.

Materials:

  • Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • Test compound (imidazo[1,2-a]pyridine derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Non-specific binding determinator (e.g., high concentration of unlabeled GABA or diazepam)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA. Resuspend the final pellet in binding buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Radioligand at a concentration near its Kd.

    • Test compound at various concentrations (for competition curve).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-specific binding determinator.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to the discovery and mechanism of action of imidazo[1,2-a]pyridine derivatives.

GABA-A Receptor Signaling Pathway

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABAA_Receptor GABA-A Receptor (α, β, γ subunits) GABA_neurotransmitter->GABAA_Receptor Binds GABAA_Receptor->GABAA_Receptor Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) GABAA_Receptor->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibition) Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABAA_Receptor Binds (Allosteric Site)

Caption: GABA-A Receptor Signaling and Modulation by Imidazo[1,2-a]pyridines.

Drug Discovery and Development Workflow for Imidazo[1,2-a]Pyridine Derivatives

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Marketing Target_Identification Target Identification (e.g., GABA-A Receptor) Library_Synthesis Library Synthesis (Imidazo[1,2-a]pyridines) Target_Identification->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Tox In Vitro Toxicology Lead_Optimization->In_Vitro_Tox In_Vivo_Studies In Vivo Animal Studies (Efficacy & Safety) Lead_Optimization->In_Vivo_Studies IND_Application Investigational New Drug (IND) Application In_Vivo_Studies->IND_Application Phase_I Phase I (Safety) IND_Application->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission FDA_Review FDA Review NDA_Submission->FDA_Review Market_Launch Market Launch FDA_Review->Market_Launch Phase_IV Phase IV (Post-market Surveillance) Market_Launch->Phase_IV

Caption: General Workflow for CNS Drug Discovery and Development.

Conclusion

The imidazo[1,2-a]pyridine core has firmly established itself as a cornerstone of medicinal chemistry. From its early discovery through the pioneering work of Tschitschibabin to its central role in the development of blockbuster drugs like zolpidem, this scaffold has demonstrated remarkable therapeutic versatility. The continued exploration of its diverse biological activities, including anticancer, antitubercular, and antiviral properties, ensures that the imidazo[1,2-a]pyridine nucleus will remain a fertile ground for the discovery of novel therapeutic agents for years to come. The synthetic methodologies have evolved to become more efficient and environmentally benign, facilitating the generation of large and diverse chemical libraries for screening. This technical guide has provided a comprehensive overview of the rich history, synthesis, and pharmacology of imidazo[1,2-a]pyridine derivatives, offering a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

Potential Biological Activities of Brominated Imidazopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of a bromine atom to the imidazopyridine scaffold can significantly modulate the physicochemical properties of these molecules, often enhancing their biological efficacy and providing a handle for further chemical modification.[2][4] This technical guide provides an in-depth overview of the potential biological activities of brominated imidazopyridines, with a focus on their anticancer, antiviral, antimicrobial, and neurological effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Brominated imidazopyridines have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[2][5] The substitution of the pyridine nucleus with bromine has been shown to markedly increase the antiproliferative activity of tested imidazo[4,5-b]pyridines.[2]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of selected brominated imidazopyridine derivatives is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDChemical Name/DescriptionCancer Cell LineIC50 (µM)Reference
10 Bromo-substituted derivative with an unsubstituted amidino group at the phenyl ringColon Carcinoma (SW620)0.4[2]
14 Bromo-substituted derivative with a 2-imidazolinyl group at the phenyl ringColon Carcinoma (SW620)0.7[2]
9i 4-(8-bromo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)imidazo[1,2-a]pyridin-2-yl)benzonitrileCervical Cancer (HeLa)10.62[5]
IP-5 Novel Imidazo[1,2-a]Pyridine CompoundBreast Cancer (HCC1937)45[6]
IP-6 Novel Imidazo[1,2-a]Pyridine CompoundBreast Cancer (HCC1937)47.7[6]
IP-7 Novel Imidazo[1,2-a]Pyridine CompoundBreast Cancer (HCC1937)79.6[6]
6h Imidazopyridine-linked thiazolidinone derivativeBreast Cancer (MCF-7)Most active of series[7]
12b Imidazo[1,2-a]pyridine derivativeLaryngeal Carcinoma (Hep-2)11[8]
12b Imidazo[1,2-a]pyridine derivativeHepatocellular Carcinoma (HepG2)13[8]
12b Imidazo[1,2-a]pyridine derivativeBreast Carcinoma (MCF-7)11[8]
12b Imidazo[1,2-a]pyridine derivativeHuman Skin Cancer (A375)11[8]
Mechanisms of Anticancer Action

Several mechanisms of action have been elucidated for the anticancer effects of brominated imidazopyridines. These include the induction of apoptosis through the mitochondrial pathway and the inhibition of key signaling pathways such as the Wnt/β-catenin pathway and Cyclin-Dependent Kinase 9 (CDK9).

Certain brominated imidazopyridine derivatives, such as compound 9i, have been shown to induce apoptosis in cancer cells by triggering the mitochondrial pathway.[5][9] This process involves the mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors, activation of the caspase cascade, and ultimately, programmed cell death.[5][9]

Mitochondrial_Apoptosis_Pathway Brominated_Imidazopyridine Brominated Imidazopyridine (e.g., Compound 9i) Mitochondrion Mitochondrion Brominated_Imidazopyridine->Mitochondrion Induces MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Mitochondrion->MOMP Leads to Caspase_Cascade Caspase Cascade Activation MOMP->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Results in

Caption: Mitochondrial pathway of apoptosis induced by brominated imidazopyridines.

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. Some imidazopyridine derivatives have been found to exert their anticancer effects by inhibiting this pathway.[1] In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of target genes involved in cell proliferation and survival.[1] Imidazopyridine-based inhibitors can disrupt this cascade, leading to the suppression of tumor growth.[1]

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_p Phosphorylates Proteasomal_Degradation Proteasomal Degradation Beta_Catenin_p->Proteasomal_Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Dsh->Destruction_Complex Inhibits Beta_Catenin_acc Accumulated β-catenin Nucleus Nucleus Beta_Catenin_acc->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin_acc->TCF_LEF Binds Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription Activates Brominated_Imidazopyridine Brominated Imidazopyridine Brominated_Imidazopyridine->Dsh Inhibits

Caption: Inhibition of the Wnt/β-catenin signaling pathway by brominated imidazopyridines.

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and a validated target in oncology. Several imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibitory potential against CDK9, with IC50 values in the sub-micromolar to low micromolar range.[10]

Experimental Protocols

A common synthetic route to brominated imidazopyridines involves the reaction of a brominated diaminopyridine with an appropriate aldehyde. For example, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can be synthesized from 5-bromopyridine-2,3-diamine and benzaldehyde.[11][12][13]

Protocol:

  • A mixture of 5-bromopyridine-2,3-diamine and benzaldehyde is prepared.[12]

  • The reaction is carried out in a suitable solvent, such as ethanol.[13]

  • The mixture is refluxed for a specified period.[13]

  • The product is then isolated and purified, often through filtration and recrystallization.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][14][15][16][17]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3][16]

  • Compound Treatment: The cells are treated with various concentrations of the brominated imidazopyridine derivatives for a specific duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.[3][14][16]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3][17]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm.[14] The IC50 value is then calculated from the dose-response curve.

Antiviral Activity

Certain brominated imidazopyridines have demonstrated promising antiviral properties, particularly against respiratory viruses.

Quantitative Antiviral Activity Data
Compound IDChemical Name/DescriptionVirusEC50 (µM)Reference
7 Bromo-substituted derivative with an unsubstituted phenyl ringRespiratory Syncytial Virus (RSV)21.0[1][2]
17 Para-cyano-substituted derivativeRespiratory Syncytial Virus (RSV)79.0[1]
8 Bromo-substituted imidazo[4,5-b]pyridine with a 4-cyanophenyl groupInfluenza A (H1N1, H3N2), Influenza BWeak, broad activity[1]
10 Bromo-substituted derivative with an unsubstituted amidino groupInfluenza A (H1N1, H3N2), Influenza BWeak, broad activity[1]
Experimental Protocols

The antiviral activity of compounds against viruses like RSV is often evaluated using a cytopathic effect (CPE) reduction assay or a yield reduction assay.[4][10][18]

Protocol (CPE Reduction Assay):

  • Cell Culture: A suitable host cell line (e.g., HEp-2 cells for RSV) is cultured in 96-well plates.[4]

  • Infection and Treatment: The cells are infected with the virus in the presence of varying concentrations of the test compound.[4]

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (no compound).

  • CPE Assessment: The extent of CPE is observed and scored, often after staining the cells with a dye like crystal violet.[18]

  • EC50 Calculation: The EC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is determined.

Antimicrobial Activity

While many imidazopyridine derivatives have been investigated for antibacterial activity, the efficacy of brominated analogs appears to be more specific.

Quantitative Antimicrobial Activity Data
Compound IDChemical Name/DescriptionBacterial StrainMIC (µM)Reference
14 Bromo-substituted derivative with a 2-imidazolinyl group at the phenyl ringEscherichia coli32[1][2]
Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[8]

Protocol:

  • Bacterial Culture: The target bacterial strain is grown in a suitable broth medium.[8]

  • Compound Dilution: Serial dilutions of the brominated imidazopyridine are prepared in the wells of a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Neurological Effects

The imidazopyridine scaffold is present in well-known drugs with neurological effects, such as zolpidem, which is used for the treatment of insomnia.[19] The primary mechanism of action for these compounds is the modulation of the GABA-A receptor.

Mechanism of Neurological Action: GABA-A Receptor Modulation

Imidazopyridines like zolpidem act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[19][20] They bind to the benzodiazepine site on the receptor, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[20] This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, resulting in sedative and hypnotic effects.[2][20] Zolpidem shows a preferential affinity for the α1 subunit of the GABA-A receptor.[20]

GABA_A_Receptor_Modulation Imidazopyridine Imidazopyridine (e.g., Zolpidem) GABA_A_Receptor GABA-A Receptor (α1 subunit) Imidazopyridine->GABA_A_Receptor Binds to (Positive Allosteric Modulation) Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Sedation/Hypnosis) Neuronal_Hyperpolarization->Reduced_Excitability

Caption: Mechanism of neurological action of imidazopyridines via GABA-A receptor modulation.

General Experimental Workflow

The discovery and development of biologically active brominated imidazopyridines typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Brominated Imidazopyridine Library Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antiviral, Antimicrobial) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50, EC50, MIC) Hit_Identification->Dose_Response Yes Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Promising Leads

References

In Silico Prediction of 6-Bromoimidazo[1,2-a]pyridin-8-amine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound of interest in pharmaceutical research, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This technical guide provides a comprehensive in silico prediction of the physicochemical, pharmacokinetic (ADMET), and drug-likeness properties of this compound. Detailed methodologies for both the computational predictions and key experimental validation protocols are presented. Furthermore, a putative signaling pathway potentially modulated by this class of compounds is illustrated to guide future mechanism-of-action studies.

Predicted Physicochemical and Pharmacokinetic Properties

The properties of this compound were predicted using the SwissADME web tool. The canonical SMILES string (N1=C(C=C(Br)C=C2)N2C=C1N) was used as the input for the predictions. The results are summarized in the tables below.

Physicochemical Properties
PropertyPredicted ValueUnit
Molecular FormulaC₇H₆BrN₃-
Molecular Weight212.05 g/mol
LogP (iLOGP)1.59-
Water Solubility (ESOL)Moderately soluble-
TPSA (Topological Polar Surface Area)54.94Ų
Number of Hydrogen Bond Acceptors3-
Number of Hydrogen Bond Donors1-
Number of Rotatable Bonds0-
Pharmacokinetic (ADMET) Properties
PropertyPredictionDetails
Absorption
Gastrointestinal AbsorptionHigh-
Blood-Brain Barrier PermeantYes-
Distribution
Log Kp (skin permeation)-6.51cm/s
Metabolism
CYP1A2 inhibitorNoCytochrome P450
CYP2C19 inhibitorNoCytochrome P450
CYP2C9 inhibitorYesCytochrome P450
CYP2D6 inhibitorNoCytochrome P450
CYP3A4 inhibitorNoCytochrome P450
Excretion
Renal OCT2 SubstrateNo-
Toxicity
AMES ToxicityNoMutagenicity
HepatotoxicityNot Predicted-
Drug-Likeness and Medicinal Chemistry
Rule/FilterPredictionViolations
Lipinski's Rule of FiveYes0
Ghose FilterNo1 (MW < 160)
Veber FilterYes0
Egan FilterYes0
Muegge FilterNo1 (MW < 200)
Bioavailability Score0.55-
Lead-likenessNo2 (MW > 250, LogP > 3.5)
Synthetic Accessibility2.99-

In Silico Prediction Workflow

The following diagram illustrates a generalized workflow for the in silico prediction of small molecule properties, as undertaken for this compound.

G cluster_input Input cluster_prediction In Silico Prediction (e.g., SwissADME) cluster_output Output Molecule Input Molecule (this compound) SMILES Convert to SMILES (N1=C(C=C(Br)C=C2)N2C=C1N) Molecule->SMILES PhysChem Physicochemical Properties (MW, LogP, TPSA) SMILES->PhysChem Calculate ADMET ADMET Prediction (Absorption, Metabolism, Toxicity) SMILES->ADMET Predict DrugLikeness Drug-Likeness (Lipinski's Rule, Bioavailability) SMILES->DrugLikeness Evaluate DataTable Data Summary Tables PhysChem->DataTable ADMET->DataTable DrugLikeness->DataTable Analysis Lead Candidate Analysis DataTable->Analysis

A generalized workflow for in silico property prediction.

Putative Signaling Pathway Modulation

Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to exhibit anticancer activity through the inhibition of the PI3K/Akt signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation, survival, and growth. The diagram below illustrates a simplified representation of the PI3K/Akt pathway and the potential point of inhibition by a this compound analog.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Putative inhibition of the PI3K/Akt signaling pathway.

Methodologies for In Silico and Experimental Protocols

In Silico Prediction Methodology

The in silico predictions presented in this guide were generated using the SwissADME web tool, a free online resource for the evaluation of pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[6]

  • Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (N1=C(C=C(Br)C=C2)N2C=C1N) was obtained from publicly available chemical databases.

  • Submission : The SMILES string was submitted to the SwissADME web server.

  • Computation : The server calculates a range of parameters using various predictive models. These include:

    • Physicochemical Properties : Molecular weight, LogP (as iLOGP), water solubility (as ESOL), and topological polar surface area (TPSA).

    • Pharmacokinetics : Predictions for gastrointestinal absorption, blood-brain barrier permeability, and inhibition of major cytochrome P450 (CYP) enzymes.

    • Drug-Likeness : Evaluation based on established rules such as Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge filters.

    • Medicinal Chemistry : Assessment of lead-likeness and synthetic accessibility.

  • Data Compilation : The output data was collected and organized into the tables presented in this document.

Experimental Validation Protocols

The following are summaries of standard experimental protocols that can be used to validate the in silico predictions.

This assay determines the solubility of a compound under non-equilibrium conditions, which is often more relevant to early drug discovery.

  • Stock Solution Preparation : A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[7]

  • Incubation : An aliquot of the DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) and shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[8]

  • Separation : The solution is filtered through a multi-well filter plate to remove any precipitated compound.[8]

  • Quantification : The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing to a standard curve.[7]

PAMPA is a high-throughput method to predict passive membrane permeability.[9]

  • Membrane Preparation : A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[10]

  • Assay Setup : The filter plate (donor compartment) is placed in an acceptor plate containing buffer. The test compound, dissolved in buffer, is added to the donor wells.[11]

  • Incubation : The plate "sandwich" is incubated for a set period (e.g., 18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[12]

  • Quantification : The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS. Permeability is calculated based on these concentrations.[11]

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.

  • Reaction Mixture Preparation : Human liver microsomes are incubated with this compound in a phosphate buffer (pH 7.4) at 37°C.[13]

  • Reaction Initiation : The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.[14]

  • Time-Point Sampling : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[13][14]

  • Analysis : The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[15] The rate of disappearance is used to calculate the compound's half-life and intrinsic clearance.[13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[16]

  • Cell Seeding : A suitable human cell line (e.g., a cancer cell line for oncology studies) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.[1]

  • Formazan Solubilization : Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[17]

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Conclusion

The in silico analysis of this compound suggests that it possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five with no violations, indicating a high probability of good oral bioavailability. The compound is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier. While it shows potential inhibition of CYP2C9, it is not predicted to inhibit other major CYP isoforms, which is a positive attribute for avoiding drug-drug interactions. The synthetic accessibility score is also within a reasonable range for a lead compound.

The predicted properties make this compound a promising scaffold for further investigation in drug discovery programs. The provided experimental protocols offer a clear path for the validation of these computational predictions. Furthermore, the potential for this class of compounds to modulate key cancer-related signaling pathways, such as the PI3K/Akt pathway, warrants further exploration of its mechanism of action. This comprehensive in silico assessment serves as a valuable resource for researchers aiming to develop novel therapeutics based on the imidazo[1,2-a]pyridine core.

References

6-Bromoimidazo[1,2-a]pyridin-8-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 676371-00-9

IUPAC Name: 6-Bromoimidazo[1,2-a]pyridin-8-amine

This technical guide provides an in-depth overview of this compound, a heterocyclic amine of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a consolidated resource on its chemical properties, synthesis, and potential biological activities based on the broader class of imidazo[1,2-a]pyridine derivatives.

Chemical and Physical Properties

This compound is a grey to light brown powder. Its chemical structure is characterized by a fused imidazole and pyridine ring system, with a bromine substituent at the 6-position and an amine group at the 8-position. This unique arrangement makes it a versatile scaffold for the synthesis of novel bioactive molecules.

PropertyValueReference
CAS Number 676371-00-9[1][2][3]
IUPAC Name This compound[4]
Molecular Formula C₇H₆BrN₃[1][2]
Molecular Weight 212.05 g/mol [1][2]
Appearance Grey to light brown powder[1]
Storage 0-8°C[1]

Synthesis and Crystallography

A general method for the synthesis of this compound involves the reaction of 2,3-diamino-5-bromopyridine with bromoacetaldehyde diethyl acetal in the presence of concentrated hydrochloric acid, followed by neutralization with sodium bicarbonate. The resulting product can be purified through extraction and recrystallization. The title compound, C₇H₆BrN₃, crystallizes with three independent molecules in the asymmetric unit, and the molecules are approximately planar.[4]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and efficient method for the synthesis of substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5] This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid such as p-toluenesulfonic acid or scandium triflate.[5]

Typical GBB Reaction Protocol:

  • To a solution of the 2-aminopyridine (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add a catalytic amount of acid.

  • Stir the mixture at a specified temperature (e.g., 50°C) for a designated time (e.g., 1 hour).

  • Add the isocyanide (1.1 equivalents) to the reaction mixture.

  • Continue stirring until the reaction is complete, as monitored by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified by standard techniques such as crystallization or column chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cell lines.[6][7]

MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to investigate the effect of a compound on the expression levels of key proteins in signaling pathways.[6][7]

Western Blotting Protocol:

  • Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Biological Activity and Potential Signaling Pathways

While direct biological data for this compound is limited, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The versatile nature of this core structure allows for modifications that can modulate its interaction with various biological targets.[1]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against a variety of cancer cell lines.[5][8][9]

Compound ClassCell Line(s)IC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine derivativeA549 (lung cancer)50.56[8][9]
Imidazo[1,2-a]pyridine derivativeHepG2 (liver cancer)51.52[8][9]
3-aminoimidazo[1,2-a]pyridine derivativeHT-29 (colon cancer)4.15 ± 2.93[5][10]
3-aminoimidazo[1,2-a]pyridine derivativeB16F10 (melanoma)21.75 ± 0.81[5][10]
Novel imidazo[1,2-a]pyridineA375 (melanoma)<12[2]
Novel imidazo[1,2-a]pyridineWM115 (melanoma)<12[2]
Modulation of Signaling Pathways

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][12][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->Akt inhibit Imidazopyridine->mTORC1 inhibit

Figure 1. Imidazo[1,2-a]pyridines and the PI3K/Akt/mTOR pathway.

The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are constitutively active in many cancers, promoting cell proliferation, survival, and angiogenesis. Some imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress these pathways.[6][7]

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Anti-apoptosis, Inflammation) Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->pSTAT3 inhibit Imidazopyridine->NFkB inhibit

Figure 2. Imidazo[1,2-a]pyridines and the STAT3/NF-κB pathway.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. While specific biological data for this compound is still emerging, the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a modulator of key cellular pathways involved in cancer and inflammation. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers to design and execute further studies in this promising area of drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 6-Bromoimidazo[1,2-a]pyridin-8-amine, a versatile building block in pharmaceutical research and development. The document outlines its physicochemical properties, detailed experimental protocols for solubility and stability assessment, and its potential role in modulating key signaling pathways.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in drug discovery and development. While experimental data is limited, computational predictions provide valuable insights into its behavior.

PropertyPredicted ValueSource
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.05 g/mol -
logP (Octanol-Water Partition Coefficient) 1.39ChemAxon
Aqueous Solubility (logS) -2.5ChemAxon
Aqueous Solubility (mg/mL) 0.67ChemAxon
Topological Polar Surface Area (TPSA) 65.5 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
pKa (most basic) 5.2ChemAxon

Solubility

The aqueous solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. For this compound, a low to moderate aqueous solubility is predicted. A qualitative assessment of a structurally similar compound, 8-Amino-6-Bromoimidazo[1,2-a]pyrazine, suggests it is likely sparingly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Experimental Protocols for Solubility Determination

To experimentally determine the aqueous solubility of this compound, two common methods are employed in drug discovery: the kinetic solubility assay and the thermodynamic solubility assay.

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Analysis: Determine the concentration of the compound remaining in the supernatant using one of the following methods:

    • Nephelometry: Measure the turbidity of the solution, which is proportional to the amount of precipitated compound.

    • UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the compound's λmax.

    • LC-MS/MS: Quantify the compound concentration in the filtered or centrifuged supernatant using a standard curve.

This method determines the equilibrium solubility of a compound, which is considered the "gold standard" for solubility measurement. It involves equilibrating an excess of the solid compound with an aqueous buffer over a longer period.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Stability

The chemical stability of a drug candidate is crucial for its development, manufacturing, and storage. While this compound is generally considered stable under various reaction conditions, a thorough stability assessment is necessary to identify potential degradation pathways and establish its shelf-life. A related compound, 8-Amino-6-Bromoimidazo[1,2-a]pyrazine, is noted to be stable under normal conditions but may be sensitive to light, heat, and strong oxidizing or reducing agents.

Experimental Protocol for Stability Testing (ICH Q1A)

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.

Protocol:

  • Stress Testing (Forced Degradation):

    • Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

    • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and its solution to light sources as specified in ICH Q1B.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of the drug substance in controlled environmental chambers under the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Analytical Monitoring: At specified time points, analyze the samples using a stability-indicating analytical method (typically HPLC with UV or MS detection) to quantify the parent compound and any degradation products. The method should be validated to demonstrate specificity, accuracy, precision, and linearity.

  • Data Evaluation: Evaluate the data for any significant changes in purity, potency, and the appearance of degradation products to establish a re-test period or shelf-life.

Biological Context and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1] One of the key signaling pathways implicated in these effects is the STAT3/NF-κB pathway, which plays a crucial role in regulating inflammation, cell proliferation, and survival.

The diagram below illustrates a simplified representation of the STAT3/NF-κB signaling pathway, a potential target for imidazo[1,2-a]pyridine derivatives in cancer.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation IKK IKK Complex Receptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Gene Target Gene Expression (Proliferation, Survival, Inflammation) pSTAT3_n->Gene NFkB_n->Gene Imidazopyridine This compound (Hypothesized) Imidazopyridine->STAT3 Inhibition Imidazopyridine->IKK Inhibition

Caption: Hypothesized inhibition of the STAT3/NF-κB pathway by this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay k1 Prepare 10 mM stock in DMSO k2 Serial dilution in DMSO k1->k2 k3 Add to aqueous buffer (pH 7.4) k2->k3 k4 Incubate (e.g., 2h at RT) k3->k4 k5 Measure supernatant concentration (Nephelometry, UV-Vis, or LC-MS) k4->k5 t1 Add excess solid to buffer (pH 7.4) t2 Equilibrate (e.g., 24-48h with shaking) t1->t2 t3 Separate solid and liquid phases (Filtration or Centrifugation) t2->t3 t4 Quantify concentration in supernatant (HPLC-UV or LC-MS/MS) t3->t4 start Start Solubility Assessment start->k1 start->t1

Caption: Workflow for experimental solubility determination.

Stability_Workflow cluster_stress Stress Testing (Forced Degradation) cluster_formal Formal Stability Studies (ICH Q1A) s1 Acid/Base Hydrolysis analysis Analyze samples at time points using stability-indicating HPLC method s1->analysis s2 Oxidation (H₂O₂) s2->analysis s3 Thermal Degradation s3->analysis s4 Photostability (ICH Q1B) s4->analysis f1 Long-Term: 25°C / 60% RH f1->analysis f2 Accelerated: 40°C / 75% RH f2->analysis start Start Stability Assessment start->s1 start->s2 start->s3 start->s4 start->f1 start->f2 evaluation Evaluate data for degradation and establish re-test period analysis->evaluation

Caption: Workflow for stability testing according to ICH guidelines.

References

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has emerged as a "privileged structure" in the field of medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the development of a wide array of therapeutic agents targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the medicinal chemistry of the imidazo[1,2-a]pyridine core, including its synthesis, biological activities, and mechanism of action, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various synthetic routes, often characterized by their efficiency and ability to introduce diverse substituents. Common strategies include condensation reactions, multicomponent reactions (MCRs), and metal-catalyzed cross-coupling reactions.

A prevalent and classical method involves the condensation of a 2-aminopyridine with an α-haloketone. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization. Variations of this method often employ different catalysts and reaction conditions to improve yields and accommodate a wider range of functional groups.

More recently, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have gained prominence for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. These reactions offer high atom economy and rapid access to structurally diverse libraries of compounds.

Furthermore, transition metal-catalyzed reactions, particularly those employing copper or palladium, have enabled novel C-H functionalization and cross-coupling strategies for the late-stage modification of the imidazo[1,2-a]pyridine scaffold, allowing for the synthesis of complex derivatives with tailored biological activities.

Therapeutic Applications and Biological Activities

The imidazo[1,2-a]pyridine core is a key component in several marketed drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the cardiotonic agent olprinone. Beyond these established therapeutics, research has unveiled a broad spectrum of biological activities for imidazo[1,2-a]pyridine derivatives, making them promising candidates for the treatment of various diseases.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehydeHeLa (Cervical Cancer)2.5[1]
Derivative of 2-phenyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehydeHela (Cervical Cancer)10.89[2]
Derivative of 2-phenyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehydeMCF-7 (Breast Cancer)2.35[2]
Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative 9dHela cell line10.89[2]
Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative 9dMCF-7 cell line2.35[2]
Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeStrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-3-carboxamide seriesM. tuberculosis H37Rv0.006 - 1.0[3]
Imidazo[1,2-a]pyridine amides (IPAs)M. tuberculosis H37Rv0.05 - >100[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating M. tuberculosis0.4 - 1.9 (MIC90)[5]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR M. tuberculosis0.07 - 2.2 (MIC90)[5]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR M. tuberculosis0.07 - 0.14 (MIC90)[5]
Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have shown promising antiviral activity against a variety of viruses, including human cytomegalovirus (HCMV) and influenza virus.

Table 3: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
3-thioether imidazo[1,2-a]pyridinesHuman Cytomegalovirus (HCMV)Potent activity reported[6]
Imidazo[1,2-a]pyrazine derivative A4Influenza A virus (PR8)2.75[2]
Imidazo[1,2-a]pyrazine derivative A4Oseltamivir-resistant H1N1/pdm09Potent activity reported[2]
Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyridines have also been investigated, with some derivatives showing potent inhibition of key inflammatory mediators.

Table 4: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
2-aryl-3-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridinesCOX-2 Inhibition0.05 - 0.25[7]

Signaling Pathways and Mechanisms of Action

A key aspect of understanding the therapeutic potential of imidazo[1,2-a]pyridines is elucidating their mechanisms of action at the molecular level. Several studies have identified their ability to modulate critical signaling pathways implicated in disease pathogenesis.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1 STAT3_NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerization Nucleus Nucleus pSTAT3->Nucleus translocation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->Nucleus translocation Gene_Expression Target Gene Expression (e.g., COX-2, iNOS, Bcl-2) Inflammation Inflammation & Cell Survival Gene_Expression->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits phosphorylation Imidazopyridine->NFkB inhibits translocation pSTAT3_n p-STAT3 pSTAT3_n->Gene_Expression NFkB_n NF-κB NFkB_n->Gene_Expression

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine from 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step synthetic route for the preparation of 6-Bromoimidazo[1,2-a]pyridin-8-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 2-amino-5-bromopyridine and proceeds through nitration and reduction to form the key intermediate, 5-bromo-2,3-diaminopyridine. Subsequent cyclization yields the final product. Detailed experimental protocols for each step are provided, along with a summary of reagents, reaction conditions, and expected yields.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. The specific target of this protocol, this compound, incorporates key functional groups that allow for further chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This protocol outlines a reliable and reproducible method to access this compound from a readily available starting material.

Overall Synthetic Scheme

The synthesis of this compound from 2-amino-5-bromopyridine is accomplished in three sequential steps:

  • Nitration: Introduction of a nitro group at the C3 position of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine.

  • Reduction: Reduction of the nitro group to an amine to form 5-bromo-2,3-diaminopyridine.

  • Cyclization: Condensation of 5-bromo-2,3-diaminopyridine with an appropriate C2 synthon to construct the imidazo[1,2-a]pyridine ring system.

Overall_Synthetic_Scheme start 2-amino-5-bromopyridine step1_product 2-amino-5-bromo-3-nitropyridine start->step1_product Nitration step2_product 5-bromo-2,3-diaminopyridine step1_product->step2_product Reduction final_product This compound step2_product->final_product Cyclization

Caption: Overall three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-3-nitropyridine

This procedure involves the regioselective nitration of 2-amino-5-bromopyridine at the C3 position using a mixture of concentrated nitric and sulfuric acids.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-5-bromopyridine173.013.46 g0.020
Concentrated Sulfuric Acid (98%)98.08~15 mL-
Concentrated Nitric Acid (70%)63.011.09 mL0.024
10% Sodium Hydroxide Solution40.00As needed-
Crushed Ice-~100 g-

Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-amino-5-bromopyridine (3.46 g, 0.020 mol) to pre-cooled concentrated sulfuric acid (~15 mL), ensuring the temperature is maintained between 0-5 °C.

  • With continuous stirring, add concentrated nitric acid (1.09 mL, 0.024 mol) dropwise to the solution. Control the addition rate to keep the reaction temperature between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by slowly adding 10% aqueous sodium hydroxide until the pH is between 7 and 8.

  • Collect the resulting yellow precipitate by filtration.

  • Wash the precipitate thoroughly with cold water.

  • Dry the product under vacuum at 60 °C overnight to yield 2-amino-5-bromo-3-nitropyridine.

Expected Yield: ~71%

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Workup and Isolation A Cool H2SO4 to 0-5 °C B Add 2-amino-5-bromopyridine A->B C Dropwise addition of HNO3 at 0-5 °C B->C D Stir at 0-5 °C for 1h C->D E Warm to RT and stir overnight D->E F Pour onto ice E->F G Neutralize with NaOH (pH 7-8) F->G H Filter precipitate G->H I Wash with cold water H->I J Dry under vacuum I->J

Caption: Workflow for the nitration of 2-amino-5-bromopyridine.

Step 2: Synthesis of 5-bromo-2,3-diaminopyridine

This step describes the reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group. Two effective methods are presented below.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-5-bromo-3-nitropyridine218.0110.9 g0.05
Reduced Iron Powder55.8430 g-
95% Ethanol46.0740 mL-
Water18.0210 mL-
Concentrated Hydrochloric Acid36.460.5 mL-

Protocol:

  • To a flask fitted with a reflux condenser, add 2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mol), reduced iron powder (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture on a steam bath for 1 hour.

  • After cooling, filter the mixture to remove the iron powder.

  • Wash the iron powder with three portions of hot 95% ethanol (10 mL each).

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from approximately 50 mL of water to obtain 5-bromo-2,3-diaminopyridine.

Expected Yield: 80-87%

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-5-bromo-3-nitropyridine218.013 g0.0138
Isopropanol60.1056 mL-
Water18.0228 mL-
Ammonium Chloride53.491.47 g0.0275
Iron Powder55.842.31 g0.0414
Ethyl Acetate88.11As needed-
Saturated Brine-As needed-

Protocol:

  • Dissolve 2-amino-5-bromo-3-nitropyridine (3 g) in a mixture of isopropanol (56 mL) and water (28 mL).

  • Add ammonium chloride (1.47 g) and iron powder (2.31 g).

  • Heat the reaction mixture to 90 °C and maintain this temperature for 45 minutes.

  • Cool the mixture, dilute with ethyl acetate, and filter to remove insoluble materials.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2,3-diaminopyridine.

Expected Yield: ~95%

Reduction_Workflow cluster_methodA Method A: Fe/HCl cluster_methodB Method B: Fe/NH4Cl start 2-amino-5-bromo-3-nitropyridine A1 Combine reactants: - Nitro compound - Fe powder - EtOH/H2O - Conc. HCl start->A1 B1 Combine reactants: - Nitro compound - iPrOH/H2O - NH4Cl - Fe powder start->B1 A2 Heat on steam bath (1h) A1->A2 A3 Filter to remove Fe A2->A3 A4 Wash Fe with hot EtOH A3->A4 A5 Evaporate filtrate A4->A5 A6 Recrystallize from water A5->A6 end_product 5-bromo-2,3-diaminopyridine A6->end_product B2 Heat at 90 °C (45 min) B1->B2 B3 Dilute with EtOAc and filter B2->B3 B4 Separate layers B3->B4 B5 Wash organic layer with brine B4->B5 B6 Dry and concentrate B5->B6 B6->end_product

Caption: Alternative workflows for the reduction of 2-amino-5-bromo-3-nitropyridine.

Step 3: Synthesis of this compound

This final step involves the cyclization of 5-bromo-2,3-diaminopyridine with bromoacetaldehyde diethyl acetal to form the desired product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-bromo-2,3-diaminopyridine188.031.5 g7.7 mmol
Bromoacetaldehyde diethyl acetal197.072.37 mL15.4 mmol
Dioxane88.1130 mL-
Water18.0215 mL-
Concentrated Hydrochloric Acid36.460.3 mL-
Sodium Bicarbonate84.012.6 g30.8 mmol
1 M Sodium Hydroxide Solution40.0030 mL-
Dichloromethane84.93~105 mL-
Brine-20 mL-

Protocol:

  • In a flask, add concentrated hydrochloric acid (0.3 mL) to a solution of bromoacetaldehyde diethyl acetal (2.37 mL, 15.4 mmol) in a 2:1 mixture of dioxane and water (15 mL).

  • Reflux the mixture for 30 minutes to hydrolyze the acetal.

  • Cool the mixture to room temperature and carefully add sodium bicarbonate (2.6 g, 30.8 mmol).

  • In a separate flask, dissolve 5-bromo-2,3-diaminopyridine (1.5 g, 7.7 mmol) in a 2:1 mixture of dioxane and water (15 mL).

  • Add the solution of 5-bromo-2,3-diaminopyridine dropwise to the bromoacetaldehyde solution.

  • Stir the resulting mixture under reflux for 14 hours.

  • After cooling to room temperature, dilute the mixture with 1 M sodium hydroxide solution (30 mL).

  • Extract the product with dichloromethane (3 x 35 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain this compound.

Expected Yield: ~92% Characterization: Mass spectrometry should show [M+H]⁺ = 214.0.

Cyclization_Workflow cluster_hydrolysis Acetal Hydrolysis cluster_cyclization Cyclization Reaction cluster_workup Workup and Isolation A Combine bromoacetaldehyde diethyl acetal, dioxane/water, and conc. HCl B Reflux for 30 min A->B C Cool and add NaHCO3 B->C D Add solution of 5-bromo-2,3-diaminopyridine C->D E Reflux for 14 hours D->E F Cool and dilute with 1M NaOH E->F G Extract with CH2Cl2 (3x) F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Filter and concentrate I->J end_product This compound J->end_product

Caption: Workflow for the cyclization to form this compound.

Summary of Quantitative Data

StepProductStarting MaterialKey ReagentsSolventTemp.TimeYield (%)
12-amino-5-bromo-3-nitropyridine2-amino-5-bromopyridineH₂SO₄, HNO₃-0 °C to RT~13 h~71
2A5-bromo-2,3-diaminopyridine2-amino-5-bromo-3-nitropyridineFe, HClEtOH/H₂OReflux1 h80-87
2B5-bromo-2,3-diaminopyridine2-amino-5-bromo-3-nitropyridineFe, NH₄CliPrOH/H₂O90 °C45 min~95
3This compound5-bromo-2,3-diaminopyridineBromoacetaldehyde diethyl acetal, HClDioxane/H₂OReflux14 h~92

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Dichloromethane and dioxane are volatile and potentially harmful. Avoid inhalation and skin contact.

  • The reactions involving heating should be monitored carefully.

Conclusion

The described three-step synthesis provides a clear and efficient pathway for the preparation of this compound from 2-amino-5-bromopyridine. The protocols are based on established chemical transformations and offer good to excellent yields in each step. This detailed guide should enable researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

References

Application Notes and Protocols: The Strategic Use of 6-Bromoimidazo[1,2-a]pyridin-8-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of targeted therapeutics, particularly kinase inhibitors. The strategic functionalization of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 6-Bromoimidazo[1,2-a]pyridin-8-amine, in particular, serves as a versatile building block, offering two key points for chemical modification: the bromine atom at the 6-position, ideal for cross-coupling reactions, and the amino group at the 8-position, which can act as a key interaction point with the target protein or be further derivatized.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, targeting critical signaling pathways implicated in cancer and other diseases. Detailed protocols for the synthesis of a representative kinase inhibitor and diagrams of relevant signaling pathways are included to guide researchers in their drug discovery efforts.

Key Applications in Kinase Inhibitor Synthesis

This compound is a valuable precursor for the synthesis of inhibitors targeting a range of kinases, including but not limited to:

  • Transforming growth factor-β-activated kinase 1 (TAK1): A key mediator in inflammatory and stress-response signaling pathways.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.

  • KRAS: A small GTPase that acts as a molecular switch in the MAPK/ERK signaling pathway, frequently mutated in various cancers.

The bromine atom at the 6-position is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl moieties. This is a powerful strategy for exploring the chemical space around the core scaffold to optimize interactions with the kinase active site. The 8-amino group can form critical hydrogen bonds with the hinge region of many kinases, a common feature of ATP-competitive inhibitors.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a potential kinase inhibitor starting from this compound via a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 6-(Pyridin-4-yl)imidazo[1,2-a]pyridin-8-amine

Materials:

  • This compound

  • Pyridine-4-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), pyridine-4-boronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water (20 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the desired product, 6-(Pyridin-4-yl)imidazo[1,2-a]pyridin-8-amine.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Experimental Workflow

Understanding the biological context of the targeted kinases is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for kinase inhibitor development.

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1 TAB1 TAB2 TRAF->TAK1_complex activates IKK_complex IKKα IKKβ NEMO TAK1_complex->IKK_complex phosphorylates MAPK MAPK (p38, JNK) TAK1_complex->MAPK phosphorylates NFkB NF-κB IKK_complex->NFkB activates Inflammation Inflammation Gene Expression NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

TAK1 Signaling Pathway

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K activates RAS RAS PDGFR->RAS activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

PDGFR Signaling Pathway

KRAS_Signaling_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation

KRAS Signaling Pathway

Kinase_Inhibitor_Workflow Start 6-Bromoimidazo[1,2-a] pyridin-8-amine Synthesis Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Kinase Screening (IC50) Purification->Screening Cellular Cell-based Assays (e.g., Proliferation) Screening->Cellular Optimization Lead Optimization (SAR) Cellular->Optimization Optimization->Synthesis InVivo In vivo Studies (Animal Models) Optimization->InVivo

Kinase Inhibitor Development Workflow

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine-based kinase inhibitors from the literature, showcasing the potential of this scaffold. While specific data for derivatives of this compound is limited in publicly available literature, the data for structurally related compounds highlights the promise of this chemical class.

Compound ID/ReferenceTarget KinaseIC50 (nM)Notes
Compound 26 [1]TAK155A potent inhibitor of TAK1, demonstrating the potential of the imidazo[1,2-b]pyridazine scaffold.
Compound 3c CDK9160An imidazo[1,2-a]pyrazine derivative showing potent inhibition of CDK9.
Representative CompoundALK224An imidazo[1,2-a]pyridine derivative with a quinoline substituent showing activity against ALK2.
Representative CompoundDYRK1A2600An imidazo[1,2-a]pyridine derivative with inhibitory activity in the micromolar range.[2]
Representative CompoundCLK1700The same imidazo[1,2-a]pyridine derivative also inhibits CLK1.[2]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to functionalization at both the 6- and 8-positions provides a robust platform for generating diverse chemical libraries and for the structure-based design of potent and selective inhibitors. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to leverage this promising scaffold in their drug discovery programs targeting kinases involved in a multitude of diseases. Further exploration of the chemical space around this core is warranted to unlock its full therapeutic potential.

References

Application of 6-Bromoimidazo[1,2-a]pyridin-8-amine in Drug Discovery: A Focus on PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromoimidazo[1,2-a]pyridin-8-amine is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a reactive bromine atom and an amino group on the imidazopyridine scaffold, allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This scaffold has been particularly instrumental in the discovery of potent enzyme inhibitors, especially in the realm of oncology. This application note details the utility of this compound in the synthesis of potent and selective inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in a signaling pathway frequently dysregulated in cancer.

Therapeutic Rationale: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway, often through mutations or amplification of the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in various human cancers, including breast, colorectal, and lung cancers. Consequently, targeting PI3Kα has emerged as a promising therapeutic strategy for cancer treatment. Inhibitors of PI3Kα can block the downstream signaling cascade, leading to the suppression of tumor growth, induction of apoptosis, and cell cycle arrest.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available precursors. A general synthetic protocol is provided below.

Experimental Protocol: Synthesis of this compound[6]

Materials:

  • 2,3-diamino-5-bromopyridine

  • Bromoacetaldehyde diethyl acetal

  • Concentrated hydrochloric acid

  • Dioxane

  • Water

  • Sodium bicarbonate

  • 1 M Sodium hydroxide solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of bromoacetaldehyde diethyl acetal (2.0 equivalents) in a 2:1 mixture of dioxane and water, add concentrated hydrochloric acid (catalytic amount) at room temperature.

  • Reflux the mixture for 30 minutes.

  • Cool the mixture to room temperature and carefully add sodium bicarbonate (4.0 equivalents) in portions.

  • Add a solution of 2,3-diamino-5-bromopyridine (1.0 equivalent) in a 2:1 mixture of dioxane and water dropwise.

  • Stir the resulting mixture under reflux for 14 hours.

  • After cooling to room temperature, dilute the mixture with 1 M sodium hydroxide solution and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in the Synthesis of PI3Kα Inhibitors

This compound serves as a crucial scaffold for the generation of potent PI3Kα inhibitors. The bromine atom at the 6-position and the amino group at the 8-position provide handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions and amide bond formations, to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

A representative synthetic workflow for generating a library of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives is depicted below. This workflow starts from a related 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate intermediate, which can be conceptually derived from this compound through functional group transformations.

G A 2-Amino-5-bromopyridine B Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate A->B Cyclization C 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid B->C Hydrolysis D (8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone C->D Amidation E Final PI3Kα Inhibitors D->E Suzuki Coupling

Caption: Synthetic workflow for PI3Kα inhibitors.

Biological Evaluation of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors

The synthesized derivatives of this compound are evaluated for their biological activity through a series of in vitro assays.

Quantitative Data: In Vitro Activity of PI3Kα Inhibitors

The following table summarizes the inhibitory activity of representative 2,6,8-substituted imidazo[1,2-a]pyridine derivatives against PI3Kα and various cancer cell lines.

Compound IDR1R2PI3Kα IC50 (nM)T47D (Breast Cancer) IC50 (μM)MCF7 (Breast Cancer) IC50 (μM)HCT116 (Colon Cancer) IC50 (μM)
35 4-pyridyl4-methylpiperazin-1-yl1500.851.232.54
36 3-pyridyl4-methylpiperazin-1-yl2101.121.873.11
42 4-pyridylmorpholino1800.981.552.89
PIK-75 --5.8---

Data is representative and compiled from published literature.

Experimental Protocols

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.

Materials:

  • Purified PI3Kα enzyme

  • PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase-Glo® Reagent

  • 384-well plates

Procedure:

  • Prepare the PI3K reaction buffer containing the lipid substrate.

  • Dilute the PI3Kα enzyme in the prepared buffer/substrate mixture.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the reaction by adding 0.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase-Glo® Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., T47D, MCF7, HCT116)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Signaling Pathway and Mechanism of Action

The synthesized imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting PI3Kα, a key node in the PI3K/AKT/mTOR signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

By inhibiting PI3Kα, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby blocking the activation of downstream effectors like AKT and mTOR. This blockade ultimately leads to a decrease in cell proliferation and survival, and an increase in apoptosis in cancer cells that are dependent on this pathway.

Conclusion

This compound is a valuable and versatile starting material in drug discovery. Its application in the synthesis of potent and selective PI3Kα inhibitors highlights its potential for generating novel anticancer agents. The detailed protocols provided herein for the synthesis and biological evaluation of these compounds offer a comprehensive guide for researchers and drug development professionals working in this area. Further exploration of the chemical space around the this compound scaffold is warranted to discover new therapeutics targeting a range of diseases.

References

Application Notes and Protocols: Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Functionalization of this core structure is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This protocol provides a detailed methodology for the Suzuki coupling of 6-bromoimidazo[1,2-a]pyridin-8-amine with various boronic acids, a crucial transformation for generating libraries of compounds for drug discovery and development.

The reaction proceeds via a palladium-catalyzed cycle involving the coupling of an organohalide with an organoboron compound.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency, particularly with nitrogen-containing heterocycles that can coordinate to the metal center and inhibit catalysis.[2] This document outlines a robust protocol adaptable for a range of substrates.

Data Presentation

Table 1: Optimized Reaction Conditions for Suzuki Coupling
ParameterValue
Reactants
This compound1.0 equiv
Arylboronic Acid1.2 - 1.5 equiv
Catalyst System
Palladium CatalystPd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Catalyst Loading5 mol %
Base K₂CO₃ (Potassium Carbonate)
Base Loading2.0 - 3.0 equiv
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)
Reaction Conditions
Temperature90 - 100 °C
Reaction Time8 - 16 hours
AtmosphereInert (Nitrogen or Argon)
Table 2: Representative Yields for the Suzuki Coupling of this compound with Various Arylboronic Acids*
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenylimidazo[1,2-a]pyridin-8-amine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine88
34-Fluorophenylboronic acid6-(4-Fluorophenyl)imidazo[1,2-a]pyridin-8-amine82
43-Thienylboronic acid6-(Thiophen-3-yl)imidazo[1,2-a]pyridin-8-amine75
5Pyridin-3-ylboronic acid6-(Pyridin-3-yl)imidazo[1,2-a]pyridin-8-amine70

*Disclaimer: The yields presented in this table are illustrative and based on typical outcomes for Suzuki coupling reactions with similar heterocyclic substrates as found in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Seal the flask with a septum.

  • Solvent Addition and Degassing:

    • Add the solvent system, a mixture of 1,4-dioxane and water (4:1 v/v), to the flask via syringe.

    • Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes while stirring.

  • Reaction:

    • After degassing, place the flask under a positive pressure of the inert gas.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

    • Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ catalyst Add Catalyst: Pd(PPh₃)₄ reagents->catalyst solvent Add Solvents: 1,4-Dioxane/H₂O catalyst->solvent degas Degas with N₂/Ar solvent->degas heat Heat to 90-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterize by: - NMR - Mass Spectrometry purify->analysis

Caption: Workflow for the Suzuki coupling of this compound.

References

6-Bromoimidazo[1,2-a]pyridin-8-amine as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyridin-8-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs. The strategic placement of a bromine atom at the 6-position and an amine group at the 8-position offers two reactive handles for diverse chemical modifications. This allows for the systematic exploration of the chemical space and the generation of novel molecular architectures with potential therapeutic applications.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The amino group at the 8-position can be functionalized through various reactions, including acylation and sulfonylation, further expanding the diversity of accessible derivatives. This dual functionality makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Derivatives of the imidazo[1,2-a]pyridine and related imidazo-fused scaffolds have demonstrated a broad spectrum of biological activities, most notably as kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.

Application in Kinase Inhibitor Development

The imidazo[1,2-a]pyridine core can serve as a scaffold to orient substituents in a manner that allows for specific interactions with the ATP-binding site of kinases. For instance, derivatives of the closely related imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[3][4] TAK1 is a key signaling molecule in the inflammatory response, and its inhibition is a promising strategy for the treatment of various inflammatory diseases and cancers.[5][6][7]

The synthesis of novel heterocycles from this compound allows for the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors. The bromine at the 6-position can be replaced with various aryl or heteroaryl groups via Suzuki coupling to probe interactions with the solvent-exposed region of the kinase. The amine at the 8-position can be modified to interact with the hinge region of the kinase, a critical area for inhibitor binding.

Data Presentation: Representative Kinase Inhibitory Activities of Imidazo-Fused Heterocycles

The following tables summarize the in vitro biological data for representative kinase inhibitors based on the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds, demonstrating the potential of these cores in developing potent therapeutic agents.

Table 1: TAK1 Inhibitory Activity of 6-Substituted Imidazo[1,2-b]pyridazine Derivatives [4]

Compound IDR Group at C6TAK1 IC50 (nM)MPC-11 GI50 (nM)H929 GI50 (nM)
1 Morpholine5530>1000
2 Piperazine187>1000>1000

Table 2: PI3Kα Inhibitory Activity of 2,6,8-Trisubstituted Imidazo[1,2-a]pyridine Derivatives [2]

Compound IDR2 SubstituentR6 SubstituentR8 SubstituentPI3Kα IC50 (nM)T47D Cell Line IC50 (nM)
35 2-morpholinoethylaminoMethylBromo150320

Table 3: FLT3 Inhibitory Activity of 6,7-Disubstituted Imidazo[1,2-a]pyridine Derivatives [8]

Compound IDR1 Substituent at C7R2 Substituent at C6FLT3 IC50 (nM)MOLM14 Cell Line IC50 (nM)
24 1-methyl-1H-pyrazol-4-ylN-(4-(methylsulfonyl)phenyl)pyridin-2-amine1.82.5

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, adapted from a procedure for a similar substrate.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Ethanol

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a mixture of 1,4-dioxane and ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine, based on established methods.[10][11][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)

  • XantPhos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound, the amine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at a set temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_start Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ suzuki_solvent Add Dioxane/Ethanol suzuki_start->suzuki_solvent suzuki_reaction Microwave Irradiation (e.g., 120°C, 10-30 min) suzuki_solvent->suzuki_reaction suzuki_workup Workup: - Dilute with EtOAc - Wash with H₂O, Brine suzuki_reaction->suzuki_workup suzuki_purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography suzuki_workup->suzuki_purification suzuki_product 6-Aryl-imidazo[1,2-a]pyridin-8-amine suzuki_purification->suzuki_product buchwald_start Combine Reactants (inert atm): - this compound - Amine - Pd₂(dba)₃ / XantPhos - Cs₂CO₃ buchwald_solvent Add Toluene buchwald_start->buchwald_solvent buchwald_reaction Heat (e.g., 110°C) buchwald_solvent->buchwald_reaction buchwald_workup Workup: - Dilute with EtOAc - Filter through Celite - Wash with H₂O, Brine buchwald_reaction->buchwald_workup buchwald_purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography buchwald_workup->buchwald_purification buchwald_product 6-Amino-imidazo[1,2-a]pyridin-8-amine Derivative buchwald_purification->buchwald_product

Caption: General experimental workflows for Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex activates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs activates IkB IκB IKK_complex->IkB phosphorylates NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates to IkB->NFkB releases p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK Inflammation Inflammation Cell Survival Immune Response p38->Inflammation JNK->Inflammation Nucleus->Inflammation gene transcription Inhibitor Imidazo-fused Heterocycle (e.g., TAK1 Inhibitor) Inhibitor->TAK1_complex inhibits

Caption: Simplified TAK1 signaling pathway and the point of intervention for imidazo-fused heterocyclic inhibitors.[5][6][7]

References

Application Notes and Protocols for N-arylation of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-arylation of 6-bromoimidazo[1,2-a]pyridin-8-amine, a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The protocols focus on two of the most prevalent and effective methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors.[1][2][3] The N-arylation of the 8-amino group of this compound allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Many imidazo[1,2-a]pyridine-based compounds have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][4][5]

Experimental Overview

The N-arylation of this compound can be effectively achieved using two primary catalytic systems. The choice between a Palladium- or Copper-based system may depend on the specific substrates, functional group tolerance, and desired reaction conditions.

  • Buchwald-Hartwig Amination: A versatile Palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds between aryl halides and amines.[6] This method often utilizes bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[7]

  • Ullmann-type Coupling: A classical Copper-catalyzed reaction for the formation of C-N bonds. Modern variations of this reaction often employ ligands to improve reaction efficiency and allow for milder conditions.[8][9]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and yields for the N-arylation of amino-heterocycles, providing a comparative overview of the two primary methods.

ParameterBuchwald-Hartwig Amination (Palladium-catalyzed)Ullmann-type Coupling (Copper-catalyzed)
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or pre-catalystsCuI, Cu₂O, or Cu(OAc)₂
Ligand Xantphos, BINAP, BrettPhos, tBuBrettPhosDMEDA, L-proline, 8-hydroxyquinoline
Base NaOtBu, K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDioxane, DMF, DMSO
Temperature 80 - 120 °C100 - 140 °C
Reaction Time 8 - 24 hours12 - 48 hours
Typical Yields 70 - 98%65 - 95%

Experimental Protocols

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions under inert atmosphere require proper training in the use of Schlenk lines or glove boxes.

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is a representative procedure adapted from established methods for the N-arylation of heterocyclic amines.[10][11]

Materials:

  • This compound

  • Aryl bromide or iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Seal the tube and stir the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann-type Coupling)

This protocol is a representative procedure based on established methods for the copper-catalyzed N-arylation of N-heterocycles.[8][9]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dioxane

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add anhydrous dioxane (5 mL) to the Schlenk tube.

  • Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.

  • Seal the tube and stir the reaction mixture at 110-120 °C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst (Imidazo[1,2-a]pyridine, Aryl Halide, Pd or Cu Catalyst, Ligand, Base) B 2. Add Anhydrous Solvent (Toluene or Dioxane) A->B Inert Atmosphere C 3. Heat & Stir (80-140 °C) B->C D 4. Monitor by TLC C->D E 5. Cool & Dilute D->E Reaction Complete F 6. Aqueous Work-up (Wash with Water/Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure N-arylated Product H->I

Caption: General experimental workflow for N-arylation reactions.

PI3K/AKT/mTOR Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor N-arylated Imidazo[1,2-a]pyridine (Potential Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway, a target for imidazo[1,2-a]pyridines.

References

The Role of Imidazo[1,2-a]pyridine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, particularly in the realm of oncology.[1] While research on the specific compound 6-Bromoimidazo[1,2-a]pyridin-8-amine in cancer is limited, numerous derivatives of the core imidazo[1,2-a]pyridine structure have demonstrated potent anticancer activities. These derivatives have been shown to modulate critical cellular signaling pathways, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[1][2] This document provides detailed application notes on the anticancer properties of imidazo[1,2-a]pyridine derivatives and comprehensive protocols for key experimental assays used in their evaluation.

Application Notes

Mechanism of Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of several key signaling pathways implicated in tumor growth, proliferation, and survival.

1. Inhibition of the PI3K/Akt/mTOR Pathway:

A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[3] This pathway is frequently hyperactivated in a wide range of cancers, promoting cell growth, proliferation, and survival. Specific derivatives have been shown to bind to the ATP-binding site of PI3K, leading to the downregulation of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[4] This inhibition ultimately results in the induction of apoptosis and cell cycle arrest.[5]

2. Modulation of the STAT3/NF-κB Pathway:

Another significant target of imidazo[1,2-a]pyridine derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] Constitutive activation of STAT3 is a hallmark of many cancers, contributing to tumor cell proliferation, survival, invasion, and immunosuppression.[7] Certain imidazo[1,2-a]pyridine compounds have been shown to inhibit the phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation, thereby downregulating the expression of its target genes.[7] Similarly, these derivatives can suppress NF-κB activity, a key regulator of inflammation and cell survival, often in synergy with agents like curcumin.[1][6]

Anticancer Activities

The modulation of the aforementioned signaling pathways by imidazo[1,2-a]pyridine derivatives translates into a range of observable anticancer effects in vitro and in vivo.

  • Induction of Apoptosis: Treatment with various imidazo[1,2-a]pyridine compounds leads to programmed cell death in cancer cells. This is often characterized by the increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-2.[1]

  • Cell Cycle Arrest: These compounds have been demonstrated to cause cell cycle arrest, frequently at the G2/M phase.[5] This is typically associated with an increase in the levels of cell cycle inhibitors like p53 and p21.[5]

  • Inhibition of Cell Proliferation and Viability: Imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines, including those from breast, lung, melanoma, cervical, and liver cancers.[4][8]

  • Inhibition of Tumor Growth in Xenograft Models: Promising in vitro results have been translated into in vivo efficacy, with specific derivatives demonstrating significant suppression of tumor growth in mouse xenograft models without notable toxicity.[9]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma9.7
WM115Melanoma<12
HeLaCervical Cancer35.0
Compound 12b Hep-2Laryngeal Carcinoma11
HepG2Hepatocellular Carcinoma13
MCF-7Breast Cancer11
A375Melanoma11
Compound 13k HCC827Non-Small Cell Lung Cancer0.09[3]
A549Non-Small Cell Lung Cancer0.23[3]
SH-SY5YNeuroblastoma0.43[3]
HELErythroleukemia0.15[3]
MCF-7Breast Cancer0.17[3]
IP-5 HCC1937Breast Cancer45[4]
IP-6 HCC1937Breast Cancer47.7[4]
IP-7 HCC1937Breast Cancer79.6[4]
W-1184 AGSGastric Cancer0.39
MGC-803Gastric Cancer0.9
DerivativePI3Kα Inhibition IC50 (nM)Reference
Compound 13k 1.94[3]
An imidazo[1,2-a]pyridine derivative with a 1,2,4-oxadiazole group 2

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between samples.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Clonogenic Survival Assay

This in vitro assay assesses the ability of a single cell to form a colony, thereby measuring the long-term effects of a compound on cell reproductive integrity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates. Allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified duration (e.g., 24 hours).

  • Colony Formation: After treatment, replace the drug-containing medium with fresh, drug-free medium. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization NFkB_IkB NF-κB-IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) pSTAT3_dimer->Gene_Expression translocation NFkB_nuc->Gene_Expression Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->STAT3 phosphorylates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 inhibits phosphorylation Imidazopyridine->NFkB_IkB inhibits IκB degradation Experimental_Workflow cluster_assays Biological Assays Start Cancer Cell Culture Treatment Treatment with Imidazo[1,2-a]pyridine Derivative Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT->Data_Analysis Apoptosis->Data_Analysis CellCycle->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and functional materials. Its derivatives are known to exhibit diverse biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties. One-pot multicomponent reactions are highly sought after for the synthesis of these compounds due to their efficiency, atom economy, and operational simplicity. This document provides detailed application notes and experimental protocols for two prominent one-pot methods for the synthesis of substituted imidazo[1,2-a]pyridines.

Method 1: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction can be efficiently promoted by various catalysts under mild conditions. Recent advancements have demonstrated the use of catalysts like phenylboronic acid (PBA) and ammonium chloride, often enhanced by ultrasound irradiation to improve reaction rates and yields.[1][2]

Data Presentation

The following table summarizes the yields of various substituted imidazo[1,2-a]pyridines synthesized via the GBB reaction under ultrasound irradiation with phenylboronic acid as a catalyst in water.[1]

Entry2-AminopyridineAldehydeIsocyanideProductYield (%)
12-AminopyridineFurfuralCyclohexyl isocyanideN-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine86
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine86
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile67
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile80
Experimental Protocol

General Procedure for the Ultrasound-Assisted, Phenylboronic Acid-Catalyzed GBB Reaction [1]

  • To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the isocyanide (1.0 equiv.).

  • Add a solution of phenylboronic acid (10 mol%) in water (to make a 1 M solution of the substrate).

  • Seal the vial and place it in an ultrasonic bath operating at 42 kHz ± 6%.

  • Sonicate the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the mobile phase to afford the pure imidazo[1,2-a]pyridine derivative.

Visualizations

GBB_Workflow reagents 1. Add Reactants & Catalyst - Aldehyde (1 equiv.) - 2-Aminopyridine (1 equiv.) - Isocyanide (1 equiv.) - PBA (10 mol%) in H2O reaction 2. Reaction Conditions - Sonication (42 kHz) - Room Temperature - 4 hours reagents->reaction monitoring 3. Monitor - TLC reaction->monitoring workup 4. Work-up - Ethyl Acetate Extraction monitoring->workup purification 5. Purification - Flash Chromatography workup->purification product Pure Imidazo[1,2-a]pyridine purification->product

Caption: Experimental workflow for the GBB reaction.

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization cluster_4 Step 4: Proton Transfer A 2-Aminopyridine + Aldehyde B Schiff Base (Imine) A->B H+ C Imine + Isocyanide D Nitrile Intermediate C->D E Nitrile Intermediate F Cyclized Intermediate E->F Intramolecular [4+1] cycloaddition G Cyclized Intermediate H 3-Aminoimidazo[1,2-a]pyridine G->H

Caption: Plausible mechanism for the GBB reaction.

Method 2: Copper-Catalyzed A3 Coupling Reaction

Another highly effective one-pot synthesis of substituted imidazo[1,2-a]pyridines involves the A3 (Aldehyde-Alkyne-Amine) coupling reaction. This method utilizes a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.[3][4] A green and efficient protocol has been developed using a Cu(II)-ascorbate catalytic system in an aqueous micellar medium, which allows for good yields and a simple experimental setup.[5]

Data Presentation

The table below shows the yields for a variety of imidazo[1,2-a]pyridines synthesized via the Cu(II)-ascorbate catalyzed A3 coupling in an aqueous solution of sodium dodecyl sulfate (SDS).[5]

Entry2-AminopyridineAldehydeAlkyneProductYield (%)
12-AminopyridineBenzaldehydePhenylacetylene3-Benzyl-2-phenylimidazo[1,2-a]pyridine85
22-Aminopyridine4-IsopropylbenzaldehydePhenylacetylene3-Benzyl-2-(4-isopropylphenyl)imidazo[1,2-a]pyridine82
35-Methyl-2-aminopyridineBenzaldehydePhenylacetylene3-Benzyl-5-methyl-2-phenylimidazo[1,2-a]pyridine88
45-Methyl-2-aminopyridine4-MethylbenzaldehydePhenylacetylene3-Benzyl-5-methyl-2-p-tolylimidazo[1,2-a]pyridine90
55-Chloro-2-aminopyridine4-FluorobenzaldehydePhenylacetylene3-Benzyl-6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine78
Experimental Protocol

General Procedure for the Cu(II)-Ascorbate Catalyzed A3 Coupling Reaction [5]

  • In a round-bottom flask, dissolve sodium dodecyl sulfate (SDS) (0.25 mmol) in water (5 mL) with stirring.

  • To the resulting micellar solution, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and terminal alkyne (1.2 mmol).

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%) and sodium ascorbate (10 mol%).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to yield the desired product.

Visualizations

A3_Workflow reagents 1. Prepare Micellar Solution - SDS in H2O add_reactants 2. Add Reactants & Catalysts - 2-Aminopyridine - Aldehyde - Alkyne - CuSO4, Na-Ascorbate reagents->add_reactants reaction 3. Reaction Conditions - Stirring at 80°C add_reactants->reaction monitoring 4. Monitor - TLC reaction->monitoring workup 5. Work-up - Ethyl Acetate Extraction monitoring->workup purification 6. Purification - Column Chromatography workup->purification product Pure Imidazo[1,2-a]pyridine purification->product

Caption: Experimental workflow for the A3 coupling reaction.

A3_Mechanism cluster_1 A3 Coupling cluster_2 Cycloisomerization A Aldehyde + 2-Aminopyridine B Imine A->B E Propargylamine Intermediate B->E C Alkyne + Cu(I) D Copper Acetylide C->D D->E F Propargylamine Intermediate G 5-exo-dig Cyclization F->G Cu(I) H Imidazo[1,2-a]pyridine G->H Proton Shift

Caption: Key steps in the A3 coupling and cyclization.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is considered a "privileged" structure due to its presence in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of these complex molecules, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. These application notes provide an overview of the microwave-assisted synthesis of imidazo[1,2-a]pyridine analogs and detailed protocols for their synthesis and subsequent biological evaluation.

Synthetic Methodologies

Microwave irradiation has been successfully employed in various synthetic strategies to access the imidazo[1,2-a]pyridine core. Key approaches include one-pot multi-component reactions and classical condensation reactions.

1. One-Pot Three-Component Synthesis:

This approach offers a highly efficient and atom-economical route to imidazo[1,2-a]pyridine derivatives. Typically, a 2-aminopyridine, an aldehyde, and an isocyanide are reacted in a single step under microwave irradiation. This methodology allows for the rapid generation of a diverse library of analogs by varying the substituents on each of the starting materials. Some procedures are performed under solvent-free conditions, further enhancing their green chemistry credentials.[1]

2. Condensation of 2-Aminopyridines with α-Haloketones:

This is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. The reaction involves the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the α-carbon of an α-haloketone, followed by intramolecular cyclization and dehydration. Microwave assistance significantly accelerates this process, often reducing reaction times from hours to minutes.

3. Green Chemistry Approaches:

Environmentally benign methods have been developed, utilizing green solvents like water or natural acid catalysts such as lemon juice under microwave irradiation.[2] These methods minimize the use of hazardous reagents and solvents, aligning with the principles of sustainable chemistry. For instance, a one-pot procedure involving the reaction of aromatic ketones, N-bromosuccinimide, and 2-aminopyridines in lemon juice has been reported to proceed efficiently under microwave conditions.[2]

Data Presentation: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Analogs

The following tables summarize quantitative data from various microwave-assisted synthetic protocols for imidazo[1,2-a]pyridine analogs.

Table 1: One-Pot Three-Component Reactions

2-Aminopyridine DerivativeAldehydeIsocyanideCatalystSolventPower (W)Time (min)Yield (%)Reference
2-Aminopyridine4-Chlorobenzaldehydetert-Butyl isocyanideNoneSolvent-free3001092[1]
2-Amino-5-methylpyridineBenzaldehydeCyclohexyl isocyanideNoneSolvent-free3001588[1]
2-Aminopyridine4-NitrobenzaldehydeBenzyl isocyanideI₂Ethanol400595[3]
2-AminopyridinePhenylglyoxalBarbituric acidNoneSolvent-free150596[1]

Table 2: Condensation of 2-Aminopyridines with α-Haloketones

2-Aminopyridine Derivativeα-HaloketoneCatalystSolventPower (W)Time (min)Yield (%)Reference
2-Aminopyridine2-BromoacetophenoneNoneEthanol2001094[4]
2-Amino-4-methylpyridine2-Bromo-4'-chloroacetophenoneNoneDMF250591[4]
2-Aminonicotinic acidChloroacetaldehydeNoneWater4003095[5]

Table 3: Green Synthetic Approaches

KetoneHalogen Source2-AminopyridineCatalyst/SolventPower (W)Temp (°C)Time (min)Yield (%)Reference
AcetophenoneNBS2-AminopyridineLemon Juice400851592[2]
4'-MethylacetophenoneNBS2-AminopyridineLemon Juice400851294[2]
4'-ChloroacetophenoneNBS2-AminopyridineLemon Juice400851889[2]

Experimental Protocols

General Protocol for Microwave-Assisted One-Pot Three-Component Synthesis of Imidazo[1,2-a]pyridines[1]
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1 mmol), phenylglyoxal (1 mmol), and barbituric acid (1 mmol).

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the mixture at 150 W and 100 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Add ethanol (10 mL) to the reaction mixture and stir for 5 minutes.

  • Collect the precipitated solid by filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to afford the pure product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Microwave-Assisted Synthesis via Condensation with α-Haloketones[4]
  • To a 10 mL microwave reaction vial, add 2-aminopyridine (1 mmol), the respective phenacyl bromide (1 mmol), and ethanol (5 mL).

  • Seal the vial and subject it to microwave irradiation at 200 W for 10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.

  • Confirm the structure of the synthesized compound using spectroscopic techniques.

Biological Applications and Evaluation Protocols

Imidazo[1,2-a]pyridine analogs exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

  • Seed cancer cells (e.g., HeLa, A375) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized imidazo[1,2-a]pyridine analogs in DMSO.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial and Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial and antitubercular agents.

  • Prepare a bacterial suspension of the test organism (e.g., Bacillus subtilis, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the bacterial suspension on the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound.

  • Place the discs on the agar surface and incubate at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.

  • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

  • In a 96-well microplate, add the test compounds at various concentrations.

  • Add the bacterial suspension to each well.

  • Incubate the plates at 37 °C for 7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Microwave-Assisted Synthesis cluster_evaluation Biological Evaluation reagents Starting Materials (2-Aminopyridine, Carbonyl Compound, etc.) microwave Microwave Irradiation (Solvent, Catalyst, Temp, Time) reagents->microwave workup Reaction Work-up (Filtration, Extraction) microwave->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (Disc Diffusion, MABA) characterization->antimicrobial

Caption: Workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine analogs.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridine RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 6-Bromoimidazo[1,2-a]pyridin-8-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most direct reported synthesis utilizes 5-bromo-2,3-diaminopyridine and a C2-synthon like bromoacetaldehyde diethyl acetal. An alternative approach could involve the synthesis of 6-bromoimidazo[1,2-a]pyridine first, followed by amination at the C8 position, though this is a more indirect route.

Q2: What are the critical reaction parameters to control for a high yield?

A2: Key parameters include the careful hydrolysis of the acetal to generate the aldehyde in situ, maintaining the optimal reaction temperature during cyclization, and ensuring efficient extraction and purification of the final product. The choice of base and solvent system is also crucial.

Q3: Are there any alternative synthetic strategies to prepare the imidazo[1,2-a]pyridine core?

A3: Yes, various methods exist for synthesizing the imidazo[1,2-a]pyridine scaffold, including copper-catalyzed one-pot procedures from aminopyridines and nitroolefins, and microwave-assisted reactions.[1] These methods could potentially be adapted for the synthesis of the target molecule, although specific conditions would need to be optimized.

Q4: What is the typical purity of the final product after initial workup?

A4: The purity can vary depending on the success of the reaction and workup. The crude product obtained after extraction and solvent removal may contain unreacted starting materials or side products. Further purification by column chromatography or recrystallization is often necessary to achieve high purity.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete hydrolysis of bromoacetaldehyde diethyl acetal. Ensure the initial acidic hydrolysis step is carried out at reflux for the specified time to generate the reactive aldehyde.
Degradation of starting materials. Add the 5-bromo-2,3-diaminopyridine solution dropwise to the reaction mixture containing the in situ generated aldehyde and base to control the initial reaction rate and temperature.
Incorrect pH for the cyclization step. After hydrolysis, ensure the reaction mixture is properly neutralized and then made basic with sodium bicarbonate before adding the diamine. The cyclization is sensitive to pH.
Insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reflux time.

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Step
Side reactions due to high temperature. Maintain a steady reflux temperature. Overheating can lead to the formation of polymeric or tar-like byproducts.
Oxidation of the amine group. While not explicitly reported as a major issue in the cited protocol, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
Presence of unreacted starting materials in the final product. Optimize the stoichiometry of the reactants. Ensure efficient extraction during workup to remove water-soluble starting materials.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Product is a dark, oily residue. This can indicate the presence of significant impurities. Attempt to triturate the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization or solidify the product before further purification.
Poor separation during column chromatography. Experiment with different solvent systems for chromatography. A gradient elution from a non-polar to a more polar solvent system might be necessary to separate the product from closely related impurities.
Co-elution of impurities. If impurities persist, consider an alternative purification method such as recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Related Structures

ProductStarting MaterialsReagentsSolventTemp.TimeYield (%)Reference
This compound 5-Bromo-2,3-diaminopyridine, Bromoacetaldehyde diethyl acetalHCl, NaHCO₃Dioxane/WaterReflux14 h92%
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 5-Bromo-2,3-diaminopyridine, Ethyl bromopyruvateNaHCO₃EthanolReflux-65%[2]
6-Bromoimidazo[1,2-a]pyridine 2-Amino-5-bromopyridine, 40% Chloroacetaldehyde aq.-Water55 °C6 h72.4%[3]
6-Bromoimidazo[1,2-a]pyridine 2-Amino-5-bromopyridine, 40% Chloroacetaldehyde aq.--55 °C20 h53.4%[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Preparation of the Aldehyde: In a round-bottom flask, a solution of bromoacetaldehyde diethyl acetal (2.37 mL, 15.4 mmol) in a 2:1 mixture of dioxane and water (15 mL) is prepared. To this solution, add concentrated hydrochloric acid (0.3 mL) at room temperature.

  • Hydrolysis: The mixture is heated to reflux and maintained for 30 minutes.

  • Neutralization and Basification: After cooling the mixture to room temperature, sodium bicarbonate (2.6 g, 30.8 mmol) is added carefully in portions to neutralize the acid and basify the solution.

  • Addition of Diamine: A solution of 5-bromo-2,3-diaminopyridine (1.5 g, 7.7 mmol) in a 2:1 mixture of dioxane and water (15 mL) is added dropwise to the reaction mixture.

  • Cyclization: The resulting mixture is stirred under reflux for 14 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with a 1 M sodium hydroxide solution (30 mL).

  • Extraction: The product is extracted with dichloromethane (3 x 35 mL).

  • Washing and Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and then filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product. The reported yield for this protocol is 92% (1.5 g).

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product 5-Bromo-2,3-diaminopyridine 5-Bromo-2,3-diaminopyridine This compound This compound 5-Bromo-2,3-diaminopyridine->this compound NaHCO₃ Dioxane/H₂O Reflux Bromoacetaldehyde\ndiethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde\ndiethyl acetal->Bromoacetaldehyde HCl, H₂O Reflux Bromoacetaldehyde->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow A 1. Hydrolysis of Acetal (HCl, Dioxane/H₂O, Reflux) B 2. Neutralization & Basification (NaHCO₃) A->B C 3. Addition of Diamine (Dropwise) B->C D 4. Cyclization (Reflux, 14h) C->D E 5. Workup (NaOH aq.) D->E F 6. Extraction (DCM) E->F G 7. Wash & Dry (Brine, Na₂SO₄) F->G H 8. Solvent Evaporation G->H I Crude Product H->I J Purification (e.g., Chromatography) I->J K Final Product J->K

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Is the starting material pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was hydrolysis complete? A1_Yes->Q2 Action1 Purify starting materials A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction time sufficient? A2_Yes->Q3 Action2 Increase reflux time for hydrolysis A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is purification effective? A3_Yes->Q4 Action3 Increase reflux time for cyclization A3_No->Action3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End High Yield & Purity A4_Yes->End Action4 Optimize chromatography solvent system A4_No->Action4

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Bromoimidazo[1,2-a]pyridin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used techniques for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What level of purity can I expect to achieve for this compound?

With optimized purification protocols, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is achievable for this compound.

Q3: What are the likely impurities in a crude sample of this compound?

Common impurities may include unreacted starting materials such as 2,3-diamino-5-bromopyridine, excess reagents, and side-products from the cyclization reaction. The presence of a basic nitrogen in the pyridine ring can also lead to interactions with acidic residues, which can manifest as impurities or purification challenges.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the separation of this compound from its impurities during column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Troubleshooting Guides

Column Chromatography

Column chromatography is a primary method for purifying this compound, especially for removing impurities with different polarities.

Issue 1: Poor Separation of the Desired Compound from Impurities

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase.

  • Solution:

    • Systematic Solvent Screening: Use TLC to test various solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then the desired compound, leaving more polar impurities on the column.

    • Alternative Stationary Phases: If silica gel does not yield good separation, consider using alumina (neutral or basic) which may offer different selectivity.

Issue 2: Peak Tailing of the Product During Column Chromatography

  • Possible Cause: The basic amine group on the imidazo[1,2-a]pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel stationary phase, leading to tailing.

  • Solution:

    • Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. The triethylamine will compete with the product for binding to the acidic sites on the silica gel, reducing the tailing effect.

    • Use of Neutralized Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites before packing the column.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds to a high degree of purity.

Issue 1: The Compound Does Not Dissolve in the Recrystallization Solvent.

  • Possible Cause: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures.

  • Solution:

    • Solvent Selection: Test the solubility of the crude product in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. For compounds with aromatic and polar groups like this compound, polar solvents or mixtures of polar and non-polar solvents are often effective.

    • Solvent Mixtures: A mixture of solvents can be used to fine-tune the dissolving power. For the related compound 6-bromoimidazo[1,2-a]pyridine, a mixture of ethyl acetate and n-hexane has been successfully used.

Issue 2: No Crystals Form Upon Cooling the Solution.

  • Possible Cause: The solution may be too dilute, or crystallization may need to be induced.

  • Solution:

    • Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of the dissolved compound.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a seed for crystallization.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Issue 3: Oily Product Forms Instead of Crystals.

  • Possible Cause: The presence of impurities can sometimes inhibit crystallization, causing the compound to "oil out."

  • Solution:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.

    • Purify by Chromatography First: If the crude product is highly impure, it may be necessary to first perform a preliminary purification by column chromatography to remove the impurities that are hindering crystallization.

Quantitative Data Summary

Purification MethodParameterValueReference
Synthesis & Initial Purification Crude Yield92%
Commercial Product Purity Purity (by HPLC)≥95%
Recrystallization (Related Compound) Solvent Systemn-Hexane / Ethyl Acetate

Experimental Protocols

Detailed Methodology: Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude sample based on TLC analysis.

  • Preparation of the Stationary Phase:

    • Select a suitable glass column with a stopcock.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system.

  • Packing the Column:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • If using gradient elution, start with the less polar solvent system and gradually increase the polarity according to your optimization.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Detailed Methodology: Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small amount of a test solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the test tube and observe if the compound dissolves.

    • A suitable solvent is one in which the compound is poorly soluble at room temperature but completely soluble at the solvent's boiling point. Based on related compounds, a mixture of ethyl acetate and n-hexane is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, induce crystallization as described in the troubleshooting guide.

    • Once crystals have formed, you can further increase the yield by cooling the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound column_chromatography Column Chromatography crude->column_chromatography recrystallization Recrystallization crude->recrystallization tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions hplc_analysis HPLC Purity Check column_chromatography->hplc_analysis recrystallization->hplc_analysis tlc_analysis->column_chromatography pure_product Pure this compound hplc_analysis->pure_product Purity ≥95%

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_column_chromatography start Column Chromatography Issue issue_poor_separation Poor Separation? start->issue_poor_separation issue_tailing Peak Tailing? start->issue_tailing solution_separation Optimize Mobile Phase (TLC) Use Gradient Elution Try Alternative Stationary Phase issue_poor_separation->solution_separation Yes solution_tailing Add Triethylamine to Mobile Phase Use Neutralized Silica Gel issue_tailing->solution_tailing Yes end_separation Improved Separation solution_separation->end_separation end_tailing Sharp Peaks solution_tailing->end_tailing

Caption: Troubleshooting guide for common issues in column chromatography purification.

troubleshooting_recrystallization start Recrystallization Issue issue_no_dissolve Compound Won't Dissolve? start->issue_no_dissolve issue_no_crystals No Crystals Form? start->issue_no_crystals issue_oiling_out Oily Product? start->issue_oiling_out solution_dissolve Select a More Suitable Solvent Use a Solvent Mixture issue_no_dissolve->solution_dissolve Yes solution_crystals Concentrate the Solution Induce Crystallization (Scratch/Seed) Cool to Lower Temperature issue_no_crystals->solution_crystals Yes solution_oiling Re-dissolve and Cool Slowly Pre-purify by Chromatography issue_oiling_out->solution_oiling Yes end_dissolve Successful Dissolution solution_dissolve->end_dissolve end_crystals Crystal Formation solution_crystals->end_crystals end_oiling Crystalline Product solution_oiling->end_oiling

Caption: Troubleshooting guide for common issues encountered during recrystallization.

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Groebke-Blackburn-Bienaymé (GBB) Reaction

Q1: I am getting a significant amount of a linear peptide-like byproduct in my Groebke-Blackburn-Bienaymé (GBB) reaction instead of the desired imidazo[1,2-a]pyridine. What is this side product and how can I minimize it?

A1: The common side product you are observing is likely an Ugi-type adduct. The GBB reaction and the Ugi four-component reaction share a common initial step involving the formation of an intermediate from the aldehyde, amine, and isocyanide. The reaction pathway can diverge from this intermediate.

Troubleshooting:

  • Catalyst Choice: The choice of catalyst is crucial in directing the reaction towards the desired GBB product. While various Brønsted and Lewis acids can be used, acidic catalysts like scandium(III) triflate (Sc(OTf)₃) or perchloric acid (HClO₄) have been reported to efficiently promote the GBB pathway.[1][2]

  • Solvent System: The solvent can influence the reaction outcome. Alcohols like methanol or ethanol are commonly used and can favor the GBB cyclization.[3][4] In some cases, aliphatic aldehydes have shown a higher tendency to form Ugi adducts.[1]

  • Reaction Temperature: Optimizing the reaction temperature can influence the selectivity. While room temperature is often sufficient, gentle heating may be required for less reactive substrates. However, excessively high temperatures might promote side reactions.

Logical Relationship: GBB vs. Ugi Pathway

GBB_vs_Ugi Reactants Aldehyde + 2-Aminopyridine + Isocyanide Intermediate Key Intermediate Reactants->Intermediate GBB_Product Imidazo[1,2-a]pyridine (Desired Product) Intermediate->GBB_Product [4+1] Cycloaddition (Favored by acidic catalyst, alcoholic solvent) Ugi_Adduct Ugi-type Adduct (Side Product) Intermediate->Ugi_Adduct Nucleophilic attack by external nucleophile

Caption: Divergent pathways from a common intermediate in GBB and Ugi reactions.

Tschitschibabin Reaction & Related Condensations

Q2: My Tschitschibabin-type synthesis of a substituted 2-aminopyridine (a precursor for imidazo[1,2-a]pyridines) is resulting in a high-molecular-weight byproduct and a low yield of the desired amine. What is happening?

A2: A common side reaction in the Tschitschibabin amination is the dimerization of the pyridine starting material. This is particularly prevalent at high temperatures and atmospheric pressure.

Troubleshooting:

  • Reaction Conditions: Modifying the reaction conditions can significantly suppress dimerization. For instance, carrying out the reaction under pressure has been shown to favor the formation of the aminated product over the dimer.

  • Temperature Control: While the traditional Tschitschibabin reaction requires high temperatures, modern variations using milder conditions have been developed to minimize side reactions like dimerization.[5]

Quantitative Data: Effect of Pressure on Dimerization

SubstrateConditionsAminated Product YieldDimer Product Yield
4-tert-butylpyridineXylene, NaNH₂, atmospheric pressure, heat11%89%
4-tert-butylpyridineXylene, NaNH₂, 350 psi N₂, heat74%26%

Q3: I am attempting to synthesize a substituted imidazo[1,2-a]pyridine, but I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge, especially when using substituted 2-aminopyridines. The nucleophilicity of the two nitrogen atoms in the 2-aminopyridine ring can be similar, leading to competing cyclization pathways.

Troubleshooting:

  • Substituent Effects: The electronic properties of the substituents on the 2-aminopyridine ring play a critical role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent ring nitrogen, thus directing the cyclization to the other nitrogen and influencing the final product's regiochemistry.

  • Catalyst and Reagent Control: In some synthetic methods, the choice of catalyst and reagents can influence the regioselectivity of the cyclization step. Careful selection based on literature precedents for similar substrates is recommended.

Experimental Workflow: Regioselective Synthesis

regioselectivity_workflow start Start: Substituted 2-Aminopyridine step1 Reaction with α-haloketone or equivalent start->step1 intermediate Acyclic Intermediate step1->intermediate decision Cyclization intermediate->decision product_a Desired Regioisomer decision->product_a Favored Pathway (e.g., steric/electronic control) product_b Isomeric Byproduct decision->product_b Competing Pathway analysis Analyze product ratio (NMR, LC-MS) product_a->analysis product_b->analysis optimize Optimize: - Catalyst - Solvent - Temperature analysis->optimize optimize->step1

Caption: Workflow for optimizing the regioselective synthesis of imidazo[1,2-a]pyridines.

General Troubleshooting

Q4: My reaction yield for the synthesis of 2-phenylimidazo[1,2-a]pyridine is consistently low, even though I am following a standard protocol. What are some common pitfalls?

A4: Low yields can result from a variety of factors, from reagent quality to reaction setup.

Troubleshooting:

  • Reagent Purity: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the α-haloketone (e.g., 2-bromoacetophenone). Impurities can interfere with the reaction.

  • Solvent Quality: Use dry, high-purity solvents, as water can sometimes interfere with the reaction, especially if Lewis acid catalysts are employed.

  • Reaction Atmosphere: Some reactions, particularly those involving organometallic catalysts, may be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

  • Purification Method: The product, 2-phenylimidazo[1,2-a]pyridine, is a crystalline solid.[6][7] Effective purification can be achieved by recrystallization or silica gel column chromatography. Inefficient purification can lead to apparent low yields.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Mechanochemical Method

This protocol offers a solvent-free and efficient alternative to traditional solution-phase synthesis.[8]

Materials:

  • 2-Bromoacetophenone

  • 2-Aminopyridine

  • Mortar and pestle or vortex mixer with steel spheres

  • Ethyl acetate (EtOAc) or acetone

  • Hexane

Procedure (Manual Grinding):

  • In a mortar, add 2-bromoacetophenone (1.10 g, 5.5 mmol) and 2-aminopyridine (0.5 g, 5.3 mmol).

  • Grind the mixture with the pestle for 30 minutes.

  • Dissolve the resulting solid in a minimal amount of hot ethyl acetate or acetone (approx. 15 mL).

  • Cool the solution in an ice bath.

  • Add ice-cold hexane (approx. 50 mL) to precipitate the product.

  • Filter the solid under vacuum to obtain 2-phenylimidazo[1,2-a]pyridine.

Expected Yield: ~77%

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Reaction for 3-Aminoimidazo[1,2-a]pyridines

This protocol is a general guideline for a three-component reaction to synthesize 3-amino-substituted imidazo[1,2-a]pyridines.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)

  • Methanol (5 mL)

Procedure:

  • To a solution of the 2-aminopyridine and aldehyde in methanol, add the isocyanide.

  • Add the Sc(OTf)₃ catalyst to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the 3-aminoimidazo[1,2-a]pyridine product.

Note: Reaction times and temperatures may need to be optimized for specific substrates.

Signaling Pathway: Catalytic Cycle of GBB Reaction

GBB_Cycle cluster_0 GBB Catalytic Cycle A 2-Aminopyridine + Aldehyde B Imine Formation A->B + Catalyst (H+) C Iminium Ion B->C D Isocyanide Attack C->D + Isocyanide E Nitrile Intermediate D->E F Intramolecular Cyclization E->F G Product Formation F->G H Catalyst (H+) G->H Releases Product & Regenerates Catalyst H->B

Caption: Simplified catalytic cycle for the Groebke-Blackburn-Bienaymé reaction.

References

Technical Support Center: Overcoming Poor Solubility of 6-Bromoimidazo[1,2-a]pyridin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 6-bromoimidazo[1,2-a]pyridin-8-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous medium where it is poorly soluble. The DMSO concentration in the final solution is often insufficient to keep the compound dissolved.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept at or below 0.5% to minimize solvent-induced artifacts and cytotoxicity. For sensitive cell lines, a concentration of ≤0.1% is recommended. To achieve this, you may need to prepare a more concentrated stock solution in DMSO.

  • Use a Co-solvent System: Employing a mixture of solvents can enhance solubility. For instance, a combination of DMSO and water may provide better solubility than water alone.

  • Employ Solubilizing Excipients: Consider the use of cyclodextrins or surfactants to form inclusion complexes or micelles, respectively, which can encapsulate the hydrophobic compound and increase its aqueous solubility.

Q2: What is the recommended starting solvent for preparing a stock solution of a this compound derivative?

A: The standard and most recommended solvent for preparing stock solutions of poorly water-soluble compounds like the this compound derivatives is high-purity, anhydrous DMSO. These compounds are generally soluble in DMSO and N-methyl-2-pyrrolidone (NMP), but have low solubility in water and other common solvents like ethanol and acetonitrile.[1]

Q3: What are some effective strategies to improve the aqueous solubility of my this compound derivative for in vitro and in vivo studies?

A: Several strategies can be employed to enhance the aqueous solubility of these derivatives:

  • pH Modification: Since the molecule contains an amine group, its solubility is likely pH-dependent. In acidic conditions, the amine group can be protonated, forming a more soluble salt.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate the drug, aiding in its solubilization.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.

Troubleshooting Guides

Problem 1: Compound crashes out of solution during preparation of dilutions for biological assays.

Logical Workflow for Troubleshooting Precipitation

start Precipitation Observed in Aqueous Buffer check_dmso Check Final DMSO Concentration start->check_dmso high_dmso Is DMSO > 0.5%? check_dmso->high_dmso reduce_dmso Reduce DMSO to ≤ 0.5% by adjusting stock concentration high_dmso->reduce_dmso Yes low_dmso Is DMSO ≤ 0.5%? high_dmso->low_dmso No end_solution Solution Stable reduce_dmso->end_solution solubility_issue Inherent Poor Aqueous Solubility low_dmso->solubility_issue use_cosolvent Option 1: Use Co-solvent System (e.g., DMSO/Water) solubility_issue->use_cosolvent use_cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) solubility_issue->use_cyclodextrin use_surfactant Option 3: Use Surfactants (e.g., Tween 80) solubility_issue->use_surfactant use_cosolvent->end_solution use_cyclodextrin->end_solution use_surfactant->end_solution

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: Low and variable results in cell-based assays.

This could be due to the compound not being fully dissolved in the assay medium, leading to an inaccurate concentration exposed to the cells.

Experimental Workflow to Confirm Solubilization

Caption: Workflow to verify compound solubility for assays.

Quantitative Data Summary

The following tables provide illustrative data on how different solubilization strategies can improve the solubility of poorly soluble compounds. While specific data for this compound derivatives is limited in the public domain, the following examples with a structurally related pyridazinone derivative in a DMSO/water co-solvent system can serve as a valuable reference.[3]

Table 1: Solubility of a Pyridazinone Derivative in DMSO/Water Co-solvent System at 298.2 K[3]

Mass Fraction of DMSO (m)Mole Fraction Solubility (x_e)
0.05.82 x 10⁻⁶
0.21.55 x 10⁻⁴
0.44.12 x 10⁻³
0.63.89 x 10⁻²
0.81.65 x 10⁻¹
1.04.00 x 10⁻¹

Table 2: Effect of Cyclodextrins on Aqueous Solubility (Illustrative)

Cyclodextrin TypeConcentration (% w/v)Apparent Solubility Increase (Fold)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1~10-50
5~100-500
10~500-2000
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1~20-100
5~200-1000
10~1000-5000

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[4][5]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling and Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solution Using a Co-solvent System
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

  • Working Solution: For a final assay concentration of 10 µM with 0.1% DMSO, dilute the 10 mM stock solution 1:1000 in the final aqueous buffer. This can be done in a serial dilution manner to ensure proper mixing and minimize precipitation.

Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in the desired aqueous buffer. Gentle warming may be required to dissolve the cyclodextrin.

  • Add Compound: Add the solid this compound derivative to the HP-β-CD solution.

  • Complexation: Vortex and/or sonicate the mixture until the compound is fully dissolved. This process may take from a few minutes to several hours.

  • Sterilization: Filter the final solution through a 0.22 µm filter for use in sterile assays.

Signaling Pathway Diagrams

This compound derivatives are often investigated for their potential as kinase inhibitors in cancer therapy. The following diagrams illustrate some of the key signaling pathways that may be modulated by these compounds.[6][7][8][9][10]

JAK/STAT Signaling Pathway

cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: The JAK/STAT signaling cascade.[2][11]

c-Met Signaling Pathway

cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Overview of the c-Met signaling pathway.[12][13]

mTOR Signaling Pathway

cluster_membrane Cell Membrane GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activation ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis

Caption: Simplified mTOR signaling pathway.[6][14][15]

Mitochondrial Apoptosis Pathway

ApoptoticStimuli Apoptotic Stimuli Bcl2 Anti-apoptotic Bcl-2 proteins ApoptoticStimuli->Bcl2 Inhibition BaxBak Pro-apoptotic Bax/Bak ApoptoticStimuli->BaxBak Activation Bcl2->BaxBak Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore formation CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving 6-Bromoimidazo[1,2-a]pyridin-8-amine. This versatile building block is crucial in the synthesis of novel therapeutic agents, and successful carbon-carbon and carbon-nitrogen bond formation is key to its application.[1]

Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The presence of both a pyridine nitrogen and an exocyclic amino group can present unique challenges, primarily through catalyst inhibition or deactivation.

Common Problems and Solutions in Cross-Coupling Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: - Pd(0) catalyst oxidized by air. - Inhibition by the amino or pyridinic nitrogen of the substrate. Suboptimal Reaction Conditions: - Incorrect choice of ligand, base, or solvent. - Insufficient temperature.- Ensure rigorous degassing of solvents and use of an inert atmosphere. - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to mitigate catalyst inhibition. - Systematically screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). - Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can also be effective.
Formation of Side Products Homocoupling of Boronic Acid (Suzuki): - Presence of oxygen. Protodeborylation (Suzuki): - Unstable boronic acid. Dehalogenation: - Reductive cleavage of the C-Br bond.- Improve degassing procedures. - Use a more stable boronic ester (e.g., pinacol ester). - Ensure high purity of all reagents and consider a different catalyst/ligand combination.
Poor Reproducibility Variable Reagent Quality: - Inconsistent purity of starting materials, catalyst, or base. - Water content in solvents or reagents.- Use fresh, high-purity reagents. - Dry solvents and reagents thoroughly, especially for reactions sensitive to moisture.
Complex Product Mixture Multiple Reactive Sites: - Potential for N-arylation at the amino group or the imidazole nitrogen.- For Suzuki and Sonogashira, C-C coupling is generally favored. - In Buchwald-Hartwig amination, careful selection of the amine coupling partner and reaction conditions is crucial to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing?

A: The primary challenge with this substrate is often related to the two nitrogen atoms which can coordinate to the palladium catalyst, leading to inactive species. The choice of a bulky, electron-rich phosphine ligand is critical to prevent this inhibition and promote the desired catalytic cycle. Additionally, ensure all reagents are pure and the reaction is performed under strictly anhydrous and anaerobic conditions.

Q2: Which palladium catalyst and ligand system is a good starting point for Suzuki coupling?

A: For Suzuki couplings of electron-rich heteroaryl bromides, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(PPh₃)₄ with a bulky, electron-rich phosphine ligand like XPhos or SPhos is a robust starting point. These ligands have been shown to be effective for challenging couplings of aminopyridines.

Q3: What is the best base for my cross-coupling reaction?

A: The choice of base is highly dependent on the specific coupling reaction and the coupling partners. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. A screening of different bases is highly recommended for optimization.

Q4: Can I perform the cross-coupling without protecting the 8-amino group?

A: Yes, in many cases, the amino group does not require protection, especially for Suzuki and Sonogashira reactions. However, if catalyst inhibition is a persistent issue, or if N-arylation is a competing side reaction in Buchwald-Hartwig amination, protection of the amino group (e.g., as an acetamide) may improve the reaction outcome.

Q5: How can I improve the solubility of my reagents?

A: If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or using a co-solvent system (e.g., dioxane/water). Ensure that the base used is soluble in the chosen solvent system. For Suzuki reactions, the use of boronic esters can sometimes improve solubility in organic solvents.

Data Presentation

The following tables provide starting points for reaction conditions based on successful cross-coupling of similar heteroaromatic systems. Note: These conditions are general and will likely require optimization for this compound.

Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Source Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ can be used directly; Pd₂(dba)₃ requires a ligand.
Ligand XPhos (4 mol%) or SPhos (4 mol%)Essential for coupling with electron-rich, N-containing heterocycles.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is often effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O (4:1) or TolueneDegassed solvents are crucial.
Temperature 90-110 °CMicrowave irradiation can also be effective.

Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Pre-catalysts are commonly used.
Ligand Xantphos or RuPhos (2-4 mol%)Ligand choice is critical and depends on the amine coupling partner.
Base NaOtBu or LHMDS (1.5-2 equivalents)A strong, non-nucleophilic base is typically required.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed solvents are essential.
Temperature 80-110 °CMonitor for potential decomposition at higher temperatures.

Table 3: Suggested Starting Conditions for Sonogashira Coupling

ParameterConditionNotes
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (5-10 mol%)Often used, but copper-free conditions are also possible.
Base Et₃N or DIPA (2-3 equivalents)Acts as both a base and a solvent.
Solvent THF or DMFCo-solvent with the amine base.
Temperature Room Temperature to 80 °CReaction can often proceed at milder temperatures.

Experimental Protocols

The following are general, detailed methodologies for key cross-coupling reactions. These should be adapted and optimized for the specific coupling partners of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Coupling Partner, Base) start->reagents inert 2. Establish Inert Atmosphere (Purge with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat Reaction Mixture solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Aqueous Work-up & Extraction monitor->workup purify 8. Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree start Low or No Product Formation check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No cause_sm_consumed Potential Causes: - Decomposition of Product - Formation of Byproducts (e.g., Dehalogenation) sm_yes->cause_sm_consumed cause_no_sm Potential Causes: - Inactive Catalyst - Suboptimal Conditions - Poor Reagent Quality sm_no->cause_no_sm solution_no_sm Solutions: 1. Screen Ligands & Bases 2. Increase Temperature 3. Use Fresh Reagents 4. Ensure Anhydrous/Anaerobic Conditions cause_no_sm->solution_no_sm solution_sm_consumed Solutions: 1. Lower Reaction Temperature 2. Analyze for Byproducts (LC-MS) 3. Re-evaluate Catalyst System cause_sm_consumed->solution_sm_consumed

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Scalable Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and preclinical considerations for 6-Bromoimidazo[1,2-a]pyridin-8-amine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the established laboratory-scale synthesis for this compound?

A1: A common and effective laboratory-scale synthesis involves the reaction of 2,3-diamino-5-bromopyridine with bromoacetaldehyde diethyl acetal.[1] The acetal is first hydrolyzed under acidic conditions, followed by condensation and cyclization with the diamine to yield the desired product.

Q2: What are the potential therapeutic applications of this compound and its derivatives in preclinical studies?

A2: The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications. Notably, this class of compounds has shown promise as:

  • Anticancer agents: Derivatives have been explored as covalent inhibitors of KRAS G12C, a key oncogenic driver in several cancers, and have shown antiproliferative activity against melanoma cells.

  • Antituberculosis agents: Imidazo[1,2-a]pyridine amides are known to target QcrB, a subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, which is essential for the bacterium's energy metabolism.

  • Antiprotozoal agents: Certain derivatives have been evaluated for activity against visceral leishmaniasis.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis of this compound from the lab to preclinical quantities can present several challenges:

  • Reaction Exotherms: The initial acid-catalyzed hydrolysis of bromoacetaldehyde diethyl acetal and the subsequent cyclization can be exothermic. Careful monitoring and control of the reaction temperature are crucial at a larger scale to prevent runaway reactions and the formation of impurities.

  • Work-up and Extraction: The use of large volumes of solvents for extraction and washing during the work-up can be cumbersome and costly at scale. Phase separation can sometimes be slow, and the potential for emulsion formation should be considered.

  • Purification: While the lab-scale synthesis may yield a relatively clean product, impurities can become more significant at a larger scale. Purification by column chromatography, which is common in the lab, is often not feasible for large quantities. Recrystallization or alternative purification methods may need to be developed and optimized.

  • Material Handling: Handling large quantities of reagents and solvents requires appropriate safety measures and specialized equipment.

Q4: How can the poor aqueous solubility of this compound be addressed for in vivo preclinical studies?

A4: Poor aqueous solubility is a common issue with many heterocyclic compounds. For preclinical in vivo studies, several formulation strategies can be employed to improve the bioavailability of this compound:

  • Salt Formation: If the compound is sufficiently basic, forming a salt (e.g., hydrochloride, mesylate) can significantly enhance aqueous solubility.

  • Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants can help to dissolve the compound in an aqueous vehicle.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer can improve the dissolution rate and extent of a poorly soluble compound.

  • Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its absorption.

Troubleshooting Guides

Synthesis and Scale-Up
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete hydrolysis of the acetal.Ensure the initial reflux in acidic conditions is carried out for the specified time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Incomplete cyclization.The cyclization step may require longer reaction times or a higher temperature at a larger scale. Consider extending the reflux time and monitor the reaction progress.
Degradation of the product.The product may be sensitive to prolonged exposure to high temperatures or strong acids/bases. Minimize the time the reaction is held at elevated temperatures and neutralize the reaction mixture promptly during work-up.
Formation of Impurities Side reactions due to overheating.Implement strict temperature control during the reaction, particularly during any exothermic steps. Consider using a jacketed reactor for better heat management at scale.
Presence of reactive impurities in starting materials.Use high-purity starting materials. 2,3-diamino-5-bromopyridine can be prone to oxidation, so it should be stored under an inert atmosphere.
Potential for debromination.Under certain reductive conditions, the bromine atom could be removed. Avoid using reducing agents unless specifically required.
Difficulty with Purification Oily product instead of a solid.The product may be an oil if impurities are present. Try to triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. Seeding with a small amount of pure crystalline product can also be effective.
Product is difficult to crystallize.Screen a variety of solvents and solvent mixtures for recrystallization. A slow cooling rate can often lead to the formation of better-quality crystals.
Preclinical Formulation
Problem Possible Cause(s) Suggested Solution(s)
Compound crashes out of solution during formulation. The compound has reached its solubility limit in the chosen vehicle.Increase the proportion of co-solvent or surfactant in the formulation. Gently warming the vehicle during dissolution can also help, but ensure the compound is stable at that temperature.
The pH of the formulation is not optimal for solubility.If a salt form is being used, ensure the pH of the vehicle is maintained in a range where the salt remains ionized and soluble.
Inconsistent results in in vivo studies. Poor bioavailability due to precipitation of the compound in the GI tract.Consider more advanced formulation approaches like amorphous solid dispersions or lipid-based formulations to maintain the compound in a supersaturated state in vivo.
Degradation of the compound in the formulation.Conduct stability studies of the compound in the chosen formulation under relevant storage conditions (e.g., temperature, light exposure).

Data Presentation

Table 1: Comparison of Synthetic Methods for Imidazo[1,2-a]pyridines
MethodCatalyst/ReagentsConditionsTypical YieldsAdvantagesDisadvantages
Classical Tschitschibabin Reaction α-haloketone, 2-aminopyridineHigh temperature, often in a sealed tubeModerateSimple starting materialsHarsh conditions, often low yields
Microwave-Assisted Synthesis α-haloketone, 2-aminopyridineMicrowave irradiationGood to ExcellentRapid reaction times, often higher yieldsRequires specialized equipment
Multi-component Reactions (e.g., Groebke-Blackburn-Bienaymé) Aldehyde, 2-aminopyridine, isocyanideOften catalyzed by an acid (e.g., Sc(OTf)₃) or metalGood to ExcellentHigh atom economy, rapid access to diverse structuresIsocyanides can be toxic and have strong odors
Copper- or Iron-Catalyzed Cyclization Various starting materials (e.g., nitroolefins)Metal catalyst, often with an oxidantGoodMilder reaction conditions, good functional group tolerancePotential for metal contamination in the final product

Experimental Protocols

Detailed Protocol for Scalable Synthesis of this compound

This protocol is adapted from established laboratory procedures and includes considerations for scale-up.

Materials:

  • 2,3-diamino-5-bromopyridine

  • Bromoacetaldehyde diethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis of Acetal: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add a 2:1 mixture of dioxane and water. To this, add bromoacetaldehyde diethyl acetal (2.0 equivalents).

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the solution at room temperature.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 30-60 minutes, monitoring for the consumption of the acetal by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Cyclization: In a separate vessel, dissolve 2,3-diamino-5-bromopyridine (1.0 equivalent) in a 2:1 mixture of dioxane and water.

  • Carefully add solid sodium bicarbonate (4.0 equivalents) in portions to the cooled aldehyde solution to neutralize the HCl. Be cautious of gas evolution.

  • Once the gas evolution has ceased, add the solution of 2,3-diamino-5-bromopyridine dropwise to the aldehyde mixture.

  • Heat the resulting mixture to reflux and maintain for 12-16 hours. Monitor the reaction for the formation of the product and consumption of the starting amine by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a 1 M sodium hydroxide solution to ensure the product is in its free base form.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.

Mandatory Visualizations

Signaling Pathway Diagrams

KRAS_G12C_Signaling cluster_RAS_Cycle RAS Activation Cycle RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation QcrB_ETC_Pathway cluster_ETC M. tuberculosis Electron Transport Chain NDH2 NDH-2 Menaquinol Menaquinol (MQH2) NDH2->Menaquinol 2e- Cytochrome_bcc Cytochrome bcc (QcrB subunit) Menaquinol->Cytochrome_bcc 2e- Menaquinone Menaquinone (MQ) QcrB_Inhibitor Imidazo[1,2-a]pyridine Inhibitor QcrB_Inhibitor->Cytochrome_bcc Inhibition Cytochrome_bcc->Menaquinone Cytochrome_aa3 Cytochrome aa3 Cytochrome_bcc->Cytochrome_aa3 2e- Proton_Motive_Force Proton Motive Force Cytochrome_bcc->Proton_Motive_Force H+ O2 O2 Cytochrome_aa3->O2 4e- Cytochrome_aa3->Proton_Motive_Force H+ H2O H2O ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP

References

Common impurities in 6-Bromoimidazo[1,2-a]pyridin-8-amine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common impurities encountered during the synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine and methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

Based on the common synthetic route from 2,3-diamino-5-bromopyridine and bromoacetaldehyde diethyl acetal, the most likely impurities are:

  • Unreacted Starting Materials:

    • 2,3-diamino-5-bromopyridine

    • Bromoacetaldehyde (from the in-situ hydrolysis of bromoacetaldehyde diethyl acetal)

  • Side-Products and Degradants:

    • Polymeric materials: High reaction temperatures can lead to the formation of colored, often dark brown and sticky, polymeric side-products.

    • Oxidation products: Exposure to air and light during the reaction or work-up can lead to minor oxidized impurities.

    • Isomeric impurities: Depending on the precise reaction conditions, trace amounts of isomeric imidazopyridines could potentially form, although this is less common for this specific substitution pattern.

Q2: My crude product is a dark, sticky solid. What is the likely cause and how can I purify it?

A dark and sticky crude product often indicates the presence of polymeric impurities, which can result from excessive heating during the reaction. For purification, column chromatography is generally more effective than recrystallization for removing such impurities.

Q3: I am seeing significant peak tailing for my compound during silica gel column chromatography. What can I do to improve the peak shape?

Peak tailing of basic compounds like this compound on silica gel is common due to strong interactions with the acidic silanol groups. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a basic amine, such as triethylamine (typically 0.1-1%), to your eluent can significantly improve peak shape by neutralizing the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase, or a reversed-phase column if the impurities have significantly different polarities.

Q4: Can I use recrystallization to purify this compound?

Yes, recrystallization can be an effective method for removing less polar or more crystalline impurities. The choice of solvent is critical. A common solvent system for similar compounds is a mixture of ethyl acetate and a non-polar solvent like n-hexane.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Crude product is a dark, viscous oil or sticky solid.Formation of polymeric byproducts due to high reaction temperatures.Purify using column chromatography. In future syntheses, carefully control the reaction temperature and minimize reaction time.
Presence of significant amounts of starting materials in the crude product (identified by TLC or LC-MS).Incomplete reaction.Increase the reaction time or consider a slight excess of the bromoacetaldehyde diethyl acetal. Ensure efficient stirring.
Multiple unidentified spots on the TLC plate.Formation of various side-products.Optimize reaction conditions (temperature, solvent, reaction time). Purify the crude product using column chromatography.
Issue 2: Difficulties with Column Chromatography
Symptom Possible Cause Suggested Solution
Product is not eluting from the silica gel column.The mobile phase is not polar enough. The compound is strongly adsorbed to the silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce strong interactions with silica.
Poor separation between the product and impurities.The chosen solvent system has poor selectivity.Screen different solvent systems using TLC. Consider using a gradient elution. A common system for imidazopyridines is a gradient of ethyl acetate in hexane or methanol in dichloromethane.
The product streaks on the TLC plate and the column.The compound is interacting too strongly with the stationary phase.Add a basic modifier like triethylamine to the eluent. Use a less acidic stationary phase like neutral alumina.
Issue 3: Challenges with Recrystallization
Symptom Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent.The chosen solvent is not suitable.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethyl acetate/n-hexane is often effective.
The compound "oils out" instead of crystallizing upon cooling.The solution is supersaturated, or the cooling rate is too fast. The presence of impurities is inhibiting crystallization.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Ensure the crude product is not excessively impure before attempting recrystallization.
No crystals form upon cooling.The solution is not saturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
The purity does not significantly improve after recrystallization.The impurities have similar solubility profiles to the product in the chosen solvent.Attempt recrystallization with a different solvent system or use an alternative purification method like column chromatography.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 100% dichloromethane or a mixture of ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution). A common gradient for this type of compound is increasing the percentage of methanol in dichloromethane (e.g., from 0% to 5% methanol).

    • To improve peak shape, consider adding 0.1-1% triethylamine to the mobile phase.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

    • While hot, add a less polar solvent in which the product is poorly soluble (e.g., n-hexane) dropwise until the solution becomes slightly cloudy.

    • Add a drop or two of the more polar solvent to redissolve the precipitate. This is your ideal recrystallization solvent mixture.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Add the second, less polar solvent (e.g., n-hexane) dropwise to the hot solution until it becomes persistently cloudy.

    • Add a few drops of the primary solvent to make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_column Column Chromatography cluster_recryst Recrystallization cluster_analysis Analysis & Final Product start Crude this compound col_prep Column Preparation (Silica Gel) start->col_prep Option 1 rec_dissolve Dissolve in Hot Solvent (e.g., EtOAc) start->rec_dissolve Option 2 col_load Sample Loading (Dry or Wet) col_prep->col_load col_elute Gradient Elution (e.g., DCM/MeOH + TEA) col_load->col_elute col_collect Fraction Collection & TLC Analysis col_elute->col_collect end Pure this compound col_collect->end rec_add Add Anti-Solvent (e.g., n-Hexane) rec_dissolve->rec_add rec_cool Slow Cooling & Crystallization rec_add->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_filter->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Recommended Action start Crude Product Analysis (TLC/LC-MS) impure Impure Product start->impure starting_materials Starting Materials Present impure->starting_materials colored_sticky Colored/Sticky Impurities impure->colored_sticky multiple_spots Multiple Unidentified Spots impure->multiple_spots optimize_reaction Optimize Reaction Conditions (Time, Temperature) starting_materials->optimize_reaction column_chrom Column Chromatography starting_materials->column_chrom colored_sticky->column_chrom multiple_spots->column_chrom recrystallization Recrystallization column_chrom->recrystallization For further polishing

Caption: Troubleshooting logic for the purification of this compound.

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Primary Synthetic Route: Cyclocondensation of 2,3-Diamino-5-bromopyridine

This is the most direct and reported method for the synthesis of this compound.

Q1: What is the general principle of the primary synthetic route?

The synthesis involves the cyclocondensation reaction between 2,3-diamino-5-bromopyridine and an acetaldehyde equivalent, typically bromoacetaldehyde diethyl acetal. The reaction first involves the hydrolysis of the acetal to the corresponding aldehyde, which then reacts with the diamine to form the imidazo[1,2-a]pyridine ring system.

Q2: I am having trouble with the hydrolysis of bromoacetaldehyde diethyl acetal. What are the critical parameters?

The hydrolysis is typically carried out in an acidic medium. Concentrated hydrochloric acid in a dioxane/water mixture is a common condition.[1] Ensure that the mixture is heated to reflux for a sufficient time (e.g., 30 minutes) to ensure complete hydrolysis before the addition of the diamine. Incomplete hydrolysis will lead to lower yields.

Q3: My reaction yield is low. What are the possible causes and solutions?

Low yields can result from several factors. Refer to the troubleshooting table below for potential causes and solutions.

Potential Cause Troubleshooting Suggestion
Incomplete hydrolysis of the acetal.Ensure complete reflux during the hydrolysis step and consider extending the reaction time.
Inefficient cyclization.After adding the diamine, ensure the reaction is refluxed for an adequate period (e.g., 14 hours).[1]
Suboptimal pH for the reaction.The reaction is typically performed under basic conditions after the initial hydrolysis. Sodium bicarbonate is added to neutralize the acid and facilitate the cyclization. Ensure the correct amount of base is added.[1]
Degradation of starting materials or product.Minimize exposure of the reactants and product to high temperatures for extended periods. Use appropriate purification techniques to avoid degradation.
Inefficient extraction of the product.The product is extracted with an organic solvent like dichloromethane. Ensure multiple extractions are performed to maximize recovery.[1]

Q4: What are the expected yield and characterization data for this synthesis?

The reported yield for the synthesis of this compound from 2,3-diamino-5-bromopyridine and bromoacetaldehyde diethyl acetal is approximately 92%.[1] The product can be characterized by mass spectrometry, with an expected [M+H]+ peak at m/z 214.0.[1]

Alternative Synthetic Routes & Considerations

While the cyclocondensation of 2,3-diamino-5-bromopyridine is a direct approach, other general methods for synthesizing the imidazo[1,2-a]pyridine core exist. Adapting these for the synthesis of this compound presents specific challenges.

Q5: Can I synthesize the target molecule using a 2-amino-5-bromopyridine and an α-haloketone?

This is a very common method for imidazo[1,2-a]pyridine synthesis. However, this route would require a subsequent nitration and reduction to introduce the 8-amino group, which can be a lengthy process with potential regioselectivity issues. The presence of the bromine atom at the 6-position would influence the position of nitration.

Q6: Are there any one-pot or multi-component reactions (MCRs) to synthesize this molecule?

Multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, are powerful tools for generating substituted imidazo[1,2-a]pyridines.[2][3][4] However, these reactions typically involve a 2-aminopyridine, an aldehyde, and an isocyanide, and would not directly yield the 8-amino substitution pattern starting from simple precursors. A custom 2-aminopyridine with the necessary precursor for the 8-amino group would need to be synthesized first.

Q7: What about metal-catalyzed approaches?

Copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and various partners like nitroolefins have been reported.[5] These methods are efficient but the compatibility of the free amino group at the 8-position with the reaction conditions would need to be carefully evaluated, as it could potentially coordinate with the metal catalyst and inhibit the reaction.

Experimental Protocols

Synthesis of this compound from 2,3-Diamino-5-bromopyridine [1]

  • Acetal Hydrolysis: To a solution of bromoacetaldehyde diethyl acetal (2.37 mL, 15.4 mmol) in a 2:1 mixture of dioxane and water (15 mL), add concentrated hydrochloric acid (0.3 mL) at room temperature.

  • Heat the mixture to reflux for 30 minutes.

  • Reaction Setup: Cool the mixture to room temperature. Carefully add sodium bicarbonate (2.6 g, 30.8 mmol).

  • In a separate flask, dissolve 2,3-diamino-5-bromopyridine (1.5 g, 7.7 mmol) in a 2:1 mixture of dioxane and water (15 mL).

  • Cyclization: Add the solution of 2,3-diamino-5-bromopyridine dropwise to the reaction mixture.

  • Stir the resulting mixture under reflux for 14 hours.

  • Work-up: Cool the reaction to room temperature and dilute with 1 M sodium hydroxide solution (30 mL).

  • Extract the product with dichloromethane (3 x 35 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary

Synthetic Route Starting Materials Key Reagents Yield (%) Reference
Cyclocondensation2,3-Diamino-5-bromopyridine, Bromoacetaldehyde diethyl acetalHCl, NaHCO₃92[1]

Visualizing the Synthetic Pathways

Synthetic_Pathway_1 A 2,3-Diamino-5-bromopyridine D This compound A->D B Bromoacetaldehyde diethyl acetal C Bromoacetaldehyde B->C HCl, H₂O Reflux C->D NaHCO₃ Dioxane/H₂O Reflux

Caption: Primary synthetic route to this compound.

Alternative_Routes_Concept cluster_start General Starting Materials cluster_methods Alternative Synthetic Strategies A 2-Aminopyridine derivative B + α-Haloketone A->B C + Aldehyde + Isocyanide (Groebke-Blackburn-Bienaymé) A->C D + Nitroolefin (Cu-catalyzed) A->D E Substituted Imidazo[1,2-a]pyridine Core B->E C->E D->E F Further Functionalization (e.g., Nitration, Reduction) E->F Potential multi-step process G This compound F->G

Caption: Conceptual overview of alternative synthetic strategies.

References

Groebke-Blackburn-Bienaymé Reaction: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Groebke-Blackburn-Bienaymé (GBB) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction?

The GBB reaction is a three-component reaction that synthesizes fused imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide.[1][2][3][4] The generally accepted mechanism proceeds as follows:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the amidine to form an imine intermediate.[5][6]

  • Nitrilium Intermediate Formation: The isocyanide then attacks the imine, forming a nitrilium intermediate.[5][6]

  • Intramolecular Cyclization: An intramolecular cyclization occurs, leading to the formation of the fused heterocyclic ring system.[5][6]

  • Tautomerization/Aromatization: The final step involves a tautomerization or aromatization to yield the stable imidazo-fused heterocycle product.[5]

GBB_Mechanism Reactants Amidine + Aldehyde + Isocyanide Imine Imine Intermediate Reactants->Imine Condensation Nitrilium Nitrilium Intermediate Imine->Nitrilium Isocyanide attack Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular cyclization Product Fused Imidazo[1,2-a]-heterocycle Cyclized->Product Tautomerization

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

Q2: What are the most common catalysts for the GBB reaction?

The GBB reaction is typically catalyzed by either Lewis acids or Brønsted acids.[1][2][7] Scandium(III) triflate (Sc(OTf)₃) is a widely used and highly effective Lewis acid catalyst.[1][2][8] Other common metal triflates include those of Ytterbium (Yb), Indium (In), and Bismuth (Bi).[1][2] Brønsted acids such as p-toluenesulfonic acid (p-TsOH), perchloric acid, and trifluoroacetic acid (TFA) are also frequently employed.[1][2]

Q3: Which solvents are recommended for the GBB reaction?

Polar protic solvents, particularly alcohols like methanol and ethanol, are most commonly used and often give the best results.[1][2][5][6] Studies have shown that methanol can act not just as a solvent but also as a co-catalyst, accelerating key steps in the reaction.[5][6] In some cases, toluene or solvent-free conditions have been used.[1][2] The choice of solvent can significantly impact reaction efficiency.[5]

Troubleshooting Guide

Low to No Product Yield

Q4: My GBB reaction is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Several factors can contribute to low or no product yield. Below is a systematic guide to troubleshooting this issue.

Troubleshooting_Low_Yield Start Low/No Yield CheckCatalyst 1. Catalyst Issues? Start->CheckCatalyst CheckSubstrates 2. Substrate Reactivity? Start->CheckSubstrates CheckConditions 3. Reaction Conditions? Start->CheckConditions CheckSolvent 4. Solvent Choice? Start->CheckSolvent Sol_Catalyst Increase catalyst loading. Try a different catalyst (e.g., Sc(OTf)3 or p-TsOH). Ensure catalyst is active and not degraded. CheckCatalyst->Sol_Catalyst Sol_Substrates Check purity of starting materials. Electron-poor aminoazoles may give low yields. Consider substrate scope limitations. CheckSubstrates->Sol_Substrates Sol_Conditions Increase reaction temperature. Increase reaction time. Consider microwave heating. CheckConditions->Sol_Conditions Sol_Solvent Switch to methanol or ethanol. Ensure anhydrous conditions if necessary. CheckSolvent->Sol_Solvent

Caption: Troubleshooting decision tree for low GBB reaction yields.

Troubleshooting Steps:

  • Evaluate the Catalyst:

    • Catalyst Loading: Insufficient catalyst can lead to incomplete reactions. Lower catalyst loadings have been observed to result in lower conversions and yields.[7]

    • Catalyst Activity: Ensure your catalyst is active. Lewis acids can be sensitive to moisture. Consider using a fresh batch of catalyst. Scandium(III) triflate is known for its high Lewis acidity and stability.[8]

    • Catalyst Choice: If one catalyst is not effective, try another. For example, if a Brønsted acid like p-TsOH is not working, a Lewis acid like Sc(OTf)₃ might be more effective, and vice-versa.[1][2] Gadolinium(III) triflate has been reported as a cheaper alternative to Sc(OTf)₃.[7]

  • Assess Substrate Reactivity and Purity:

    • Purity of Starting Materials: Impurities in the aldehyde, amidine, or isocyanide can inhibit the reaction. Ensure all starting materials are pure.

    • Electronic Effects: The electronic properties of your substrates are crucial. Electron-poor aminoazoles, such as 2-amino-5-nitrothiazole, are known to give low yields due to the formation of side products.[7] Similarly, 2-aminopyridines with electron-withdrawing groups may not work well due to reduced nucleophilicity.[1][2]

    • Steric Hindrance: Highly sterically hindered aldehydes or isocyanides may react slower or not at all.

  • Optimize Reaction Conditions:

    • Temperature: Many GBB reactions require heating. If the reaction is not proceeding at room temperature, try increasing the temperature. Microwave heating has been shown to be effective in many cases.[7]

    • Reaction Time: The reaction may be slow. Try extending the reaction time and monitor the progress by TLC or LC-MS.

    • Dehydrating Agents: The initial imine formation produces water, which can be detrimental. The addition of a dehydrating agent like trimethyl orthoformate can improve yields.[9]

  • Re-evaluate Your Solvent:

    • Solvent Type: The GBB reaction is highly dependent on the solvent.[5] If you are using a non-polar or aprotic solvent, switching to a polar protic solvent like methanol or ethanol is highly recommended.[5][6] Methanol, in particular, has been shown to act as a co-catalyst.[5][6]

    • Anhydrous Conditions: While some catalysts are water-tolerant, ensuring anhydrous conditions can be beneficial, especially for the imine formation step.

Formation of Side Products

Q5: My reaction is producing significant side products. What are they and how can I minimize them?

A common side reaction, especially with electron-poor aminoazoles, is the addition of nucleophilic solvents (like methanol) to the Schiff base (imine intermediate).[7]

Mitigation Strategies:

  • Optimize Catalyst: The choice and amount of catalyst can influence the rate of the desired reaction versus side reactions.

  • Use of Dehydrating Agents: Adding a dehydrating agent can drive the equilibrium towards the imine and subsequent cyclization, minimizing the opportunity for solvent addition.[9]

  • Substrate Choice: If possible, avoid highly electron-deficient amidines.

Experimental Protocols & Data

General Experimental Protocol

The following is a general procedure for the GBB reaction. Note that optimal conditions will vary depending on the specific substrates used.

  • To a reaction vessel, add the amidine (1.0 mmol), aldehyde (1.0 mmol), and the chosen solvent (e.g., methanol, 5 mL).

  • Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol% or p-TsOH, 20 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the mixture. Caution: Isocyanides are toxic and should be handled in a fume hood with appropriate personal protective equipment.[7]

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalyst and Solvent Optimization Data

The following tables summarize typical catalyst and solvent conditions investigated in GBB reaction optimization.

Table 1: Comparison of Catalysts for a Model GBB Reaction

Catalyst (mol%)SolventTemperature (°C)Yield (%)
Sc(OTf)₃ (10)Methanol60High
Yb(OTf)₃ (10)Methanol60Moderate-High
In(OTf)₃ (20)Methanol7072
p-TsOH (10)MethanolRoom Temp92
Acetic Acid (30 equiv)DMA25Good
TFA (20)Ethanol6078

Data compiled from multiple sources for illustrative purposes.[1][2][7][10]

Table 2: Effect of Solvent on a Model GBB Reaction

SolventDielectric Constant (ε)Conversion (%)
Toluene2.4No reaction
Dichloromethane9.1No reaction
Isopropanol18.3No reaction
Ethanol24.38
Methanol32.640 (6h), 67 (18h)
Water78.5No reaction

Data from a study on the uncatalyzed reaction, highlighting the unique role of methanol.[5]

References

Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridine Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of imidazo[1,2-a]pyridine compounds in solution. The information aims to help researchers enhance the stability of these compounds, ensuring the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine compound appears to be degrading in my aqueous stock solution. What are the likely causes?

A1: Imidazo[1,2-a]pyridine compounds can be susceptible to degradation under various conditions. The most common causes of degradation in aqueous solutions are hydrolysis (especially under acidic or basic conditions), oxidation, and photodegradation. The stability of the compound is highly dependent on the specific substituents on the imidazo[1,2-a]pyridine core, the pH of the solution, temperature, and exposure to light.

Q2: What are the primary degradation pathways for imidazo[1,2-a]pyridine derivatives?

A2: The primary degradation pathways observed for imidazo[1,2-a]pyridine compounds, such as the well-studied drug zolpidem, include:

  • Hydrolysis: The amide side chain, if present, is susceptible to acid or base-catalyzed hydrolysis, leading to the formation of a carboxylic acid derivative (e.g., zolpacid from zolpidem).[1][2]

  • Oxidation: The imidazo[1,2-a]pyridine ring system can undergo oxidation, leading to the formation of various oxidized products, including N-oxides and hydroxylated species.[2] For instance, zolpidem can be oxidized to form oxozolpidem and zolpaldehyde.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often leading to a complex mixture of photoproducts.[1]

Q3: How can I minimize the degradation of my imidazo[1,2-a]pyridine compound in solution?

A3: To enhance the stability of your compound, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8), as both acidic and alkaline conditions can accelerate hydrolysis.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down the rate of degradation.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Solvent Selection: If compatible with your experimental design, consider using a non-aqueous solvent or a co-solvent system to reduce hydrolysis.

Q4: What analytical techniques are suitable for monitoring the stability of my imidazo[1,2-a]pyridine compound?

A4: The most common and effective technique for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection. A stability-indicating HPLC method should be able to separate the parent compound from its degradation products. LC-MS is particularly useful for the identification and characterization of unknown degradants.[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Rapid loss of compound potency observed in an in vitro assay.
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis due to acidic or basic assay medium. Buffer the assay medium to a neutral pH (if the assay permits). Prepare fresh solutions of the compound immediately before use.Slower degradation rate and more consistent assay results.
Oxidation of the compound. Degas the assay medium. Consider adding an antioxidant (e.g., ascorbic acid), ensuring it does not interfere with the assay.Reduced formation of oxidative degradation products.
Photodegradation from ambient light during the experiment. Perform the experiment under low-light conditions or use light-blocking plates/tubes.Minimized photodegradation and preservation of the compound's integrity.
Problem 2: Appearance of unknown peaks in the HPLC chromatogram of a stored solution.
Possible Cause Troubleshooting Step Expected Outcome
Formation of degradation products. Analyze the sample using LC-MS to determine the mass of the unknown peaks and propose potential structures. Compare the retention times with those of known degradation products if available.Identification of degradation products, which can help in understanding the degradation pathway.
Contamination of the solvent or container. Prepare a fresh solution using high-purity solvent and a clean container. Run a blank injection of the solvent.Disappearance of extraneous peaks if they were due to contamination.

Quantitative Stability Data

The following tables summarize the degradation of zolpidem tartrate, a representative imidazo[1,2-a]pyridine compound, under various stress conditions. This data can serve as a general guide for understanding the potential stability of other derivatives.

Table 1: Hydrolytic Degradation of Zolpidem Tartrate

Condition Temperature Time Degradation (%) Primary Degradant Reference
1.0 M HCl70°C48 h~8Zolpacid[1]
1.0 M NaOHRoom Temp.1 h40.7Zolpacid[1]
0.1 M NaOH70°C24 h14Zolpacid[1]
Neutral (Water)70°C8 daysNo significant degradation-[1]

Table 2: Photolytic and Thermal Degradation of Zolpidem Tartrate

Condition State Time Degradation (%) Primary Degradants Reference
PhotolyticIn solution-~10Oxozolpidem, Zolpaldehyde, Zolpyridine[1]
PhotolyticSolid-No significant degradation-[1]
ThermalSolid21 daysNo significant degradation-[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of an Imidazo[1,2-a]pyridine Compound

Objective: To evaluate the stability of an imidazo[1,2-a]pyridine compound under various stress conditions and to identify potential degradation products.

Materials:

  • Imidazo[1,2-a]pyridine compound of interest

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/DAD and MS detectors

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 7 days.

    • Also, keep a solution of the compound at 70°C for 7 days.

    • At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Use an LC-MS system to identify the mass and fragmentation patterns of any degradation products.

Visualizations

degradation_pathway imidazo_pyridine Imidazo[1,2-a]pyridine Derivative hydrolysis Hydrolysis (Acid/Base) imidazo_pyridine->hydrolysis H⁺ / OH⁻ oxidation Oxidation imidazo_pyridine->oxidation [O] photodegradation Photodegradation imidazo_pyridine->photodegradation hydrolysis_product Hydrolyzed Product (e.g., Carboxylic Acid) hydrolysis->hydrolysis_product oxidized_product Oxidized Products (e.g., N-oxides, Aldehydes) oxidation->oxidized_product photo_product Photodegradation Products photodegradation->photo_product

Caption: Major degradation pathways for imidazo[1,2-a]pyridine compounds.

experimental_workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Stability-Indicating HPLC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Imidazo[1,2-a]pyridine Compound Solution start->acid start->base start->oxidation start->thermal start->photo end Characterization of Degradation Products analysis->end

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Bromoimidazo[1,2-a]pyridin-8-amine and its Bromo-Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – December 27, 2025 – In the pursuit of novel therapeutic agents, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure due to its prevalence in a wide range of biologically active compounds. The strategic functionalization of this heterocyclic system is paramount for the development of new chemical entities. This guide presents a comparative analysis of the reactivity of 6-Bromoimidazo[1,2-a]pyridin-8-amine and its corresponding bromo-isomers in palladium-catalyzed cross-coupling reactions, providing valuable insights for researchers, medicinal chemists, and professionals in drug development.

The position of the bromine atom on the imidazo[1,2-a]pyridine ring significantly influences the substrate's reactivity in key bond-forming reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This difference in reactivity is primarily governed by the electronic environment of the carbon-bromine bond, which is modulated by the nitrogen atoms within the fused ring system. Understanding these reactivity trends is crucial for designing efficient and selective synthetic routes to novel derivatives.

Comparative Reactivity in Suzuki-Miyaura Coupling

Generally, the order of reactivity for Suzuki coupling on the pyridine ring of the imidazo[1,2-a]pyridine system is influenced by the ability of the palladium catalyst to undergo oxidative addition to the C-Br bond. This step is typically favored at positions that are more electron-deficient.

Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Bromo-Imidazo[1,2-a]pyridine Isomers

Bromo-IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromoimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/EthanolMW0.25-0.570-95
7-Iodo-8-chloro-imidazo[1,2-a]pyridineArylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10012~70-80[1]
3-Iodoimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄Na₂CO₃, Ba(OH)₂, or NaOHDME or THFReflux2-1250-90[2][3]

Note: Data is compiled from various sources and may not represent a direct comparative study. The reactivity of iodo-isomers is generally higher than bromo-isomers.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of bromo-imidazo[1,2-a]pyridines in this reaction is dictated by the electronic nature of the C-Br bond. The presence of the additional amino group in this compound can also influence the reaction by potentially coordinating to the palladium catalyst or by altering the electronic properties of the ring system.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Bromo-pyridines and Related Heterocycles

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[4]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[5]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-110-High[6]

Note: Specific data for the Buchwald-Hartwig amination of this compound is limited. The data presented is for analogous bromopyridine systems to provide an indication of expected reactivity.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of the bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is taken in a suitable solvent system (e.g., dioxane/ethanol). The reaction mixture is then subjected to microwave irradiation at a specified temperature and time. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined under an inert atmosphere. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5][6]

Signaling Pathway Involvement

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. Notably, these compounds have been identified as inhibitors of the PI3K/mTOR and STAT3/NF-κB signaling pathways.

  • PI3K/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the PI3K/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][8][9] Inhibition of this pathway is a key strategy in cancer therapy.

  • STAT3/NF-κB Pathway: Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.[10][11][12] These pathways are crucial mediators of the inflammatory response and are often dysregulated in cancer and other inflammatory diseases.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

The reactivity of bromo-imidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions is a critical consideration for the synthesis of novel derivatives. While a definitive and direct comparative study is warranted, the available data suggests that the electronic environment of the C-Br bond, as determined by its position on the heterocyclic ring, is the primary determinant of reactivity. This compound represents a versatile building block, and understanding its reactivity in comparison to other isomers will facilitate the development of efficient synthetic strategies towards new therapeutic agents targeting key signaling pathways.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyridine derivatives, with a focus on their antiproliferative properties. While a comprehensive SAR study specifically for 6-Bromoimidazo[1,2-a]pyridin-8-amine derivatives is not extensively available in the public domain, this guide synthesizes data from broader studies on substituted imidazo[1,2-a]pyridines to elucidate key structural determinants for anticancer activity.

Quantitative Data on Antiproliferative Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. These tables provide a comparative overview of how different substituents on the imidazo[1,2-a]pyridine core influence their cytotoxic potency.

Table 1: Antiproliferative Activity of 3-aminoimidazo[1,2-a]pyridine Derivatives [1]

Compound IDR (Position 2)Ar (Position 3)HT-29 IC50 (µM)MCF-7 IC50 (µM)B16F10 IC50 (µM)
12 4-Nitrophenyl4-Chlorophenyl4.15 ± 2.9330.88 ± 14.4464.81 ± 15.78
14 4-Tolyl4-Chlorophenyl44.45 ± 0.15>10021.75 ± 0.81
18 2,4-Difluorophenyl4-Chlorophenyl10.11 ± 0.7014.81 ± 0.20>100

Table 2: Antiproliferative Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [2]

Compound IDR1 (Quinazoline C4)R2 (Imidazo[1,2-a]pyridine C2)HCC827 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
13k 4-(Dimethylamino)phenyl-0.090.210.43
10a PhenylaminoCO2Et1.233.455.67
10b 4-MethoxyphenylaminoCO2Et0.892.114.32

Table 3: Cytotoxicity of Substituted Imidazo[1,2-a]pyridines against Breast Cancer Cells [3][4]

Compound IDSubstituentsCell LineIC50 (µM)
IP-5 -HCC193745
IP-6 -HCC193747.7
IP-7 -HCC193779.6

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

MTT Assay for Cell Viability and Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • 96-well flat-bottom microplates

  • Human cancer cell lines (e.g., HT-29, MCF-7, A549, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).

    • Incubate the plates for another 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway often targeted by imidazo[1,2-a]pyridine derivatives and a typical experimental workflow for assessing their anticancer activity.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow Start Start CellCulture 1. Cancer Cell Culture (e.g., HT-29, MCF-7) Start->CellCulture Treatment 3. Treat Cells with Compounds (48h) CellCulture->Treatment CompoundPrep 2. Prepare Imidazo[1,2-a]pyridine Derivative Solutions CompoundPrep->Treatment MTTAssay 4. Perform MTT Assay Treatment->MTTAssay DataCollection 5. Measure Absorbance (570 nm) MTTAssay->DataCollection Analysis 6. Calculate % Viability & Determine IC50 DataCollection->Analysis SAR 7. Structure-Activity Relationship Analysis Analysis->SAR End End SAR->End

Caption: Anticancer Activity Screening Workflow.

References

In Vitro ADME Properties of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of imidazo[1,2-a]pyridine derivatives. Due to the limited publicly available data on 6-Bromoimidazo[1,2-a]pyridin-8-amine derivatives, this guide utilizes data from structurally related imidazo[1,2-a]pyridine compounds as a reference point for comparison. The information herein is intended to offer insights into the potential ADME profiles of this class of compounds and to provide detailed experimental protocols for key in vitro assays.

Comparative ADME Data of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro ADME data for a selection of imidazo[1,2-a]pyridine derivatives from a study on antileishmanial agents.[1] It is important to note that these compounds, while belonging to the same parent class, are not this compound derivatives and should be considered as illustrative examples.

Compound IDStructureMouse Microsomal Clint (µL/min/mg.pr)Human Microsomal Clint (µL/min/mg.pr)Kinetic Solubility pH 7.4 (µg/mL)Kinetic Solubility pH 2.0 (µg/mL)
64 2-((3,4-dichlorobenzyl)oxy)-6-methyl-N-phenylimidazo[1,2-a]pyridin-8-amine1195>508
65 N-((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)-3,4-dichlorobenzenamine4.5433.3------
66 (6-bromoimidazo[1,2-a]pyridin-2-yl)(4-(trifluoromethoxy)phenyl)methanone16.8743.3------
70 N-(3-((6-bromoimidazo[1,2-a]pyridin-2-yl)methoxy)phenyl)acetamide0.829.59------

Data extracted from a study on imidazo[1,2-a]pyridine derivatives for visceral leishmaniasis.[1]

Experimental Protocols

Detailed methodologies for key in vitro ADME experiments are provided below to aid in the design and interpretation of studies on novel this compound derivatives.

Aqueous Solubility (Kinetic Shake-Flask Method)

Objective: To determine the kinetic solubility of a test compound in aqueous buffer.

Protocol:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration (e.g., 100 µM).

  • Shake the mixture at room temperature for a defined period (e.g., 2 hours).[2]

  • Separate the undissolved compound by filtration or centrifugation.[2]

  • Quantify the concentration of the compound in the filtrate or supernatant using a suitable analytical method, such as LC-MS/MS.[2][3]

  • Compare the measured concentration to a standard curve to determine the solubility.

Membrane Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting gastrointestinal or blood-brain barrier penetration.[4][5]

Protocol:

  • Prepare a donor plate containing the test compound dissolved in a buffer solution (e.g., PBS at a specific pH).[6]

  • Coat the filter of an acceptor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[6]

  • Add buffer to the wells of the acceptor plate.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate with gentle shaking for a defined period (e.g., 18 hours).[4][7]

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[4]

  • Calculate the permeability coefficient (Pe) based on the compound concentrations and incubation parameters.

Cell Permeability (Caco-2 Assay)

Objective: To evaluate the permeability of a compound across a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal epithelium and can indicate active transport or efflux.[8]

Protocol:

  • Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[9]

  • Add the test compound to the apical (A) side of the monolayer and fresh medium to the basolateral (B) side to assess A-to-B permeability.

  • For efflux assessment, add the test compound to the basolateral side and fresh medium to the apical side to measure B-to-A permeability.[8]

  • Incubate for a specified time (e.g., 2 hours) at 37°C.[8]

  • Sample the medium from the receiver compartment at defined time points and analyze the compound concentration by LC-MS/MS.[8]

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).[8]

Metabolic Stability (Liver Microsomal Stability Assay)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[10][11]

Protocol:

  • Prepare an incubation mixture containing the test compound, liver microsomes (human or other species), and a buffer solution (e.g., phosphate buffer, pH 7.4).[10]

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.[10][12]

  • Take aliquots at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10][12]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[10]

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.[13][14]

Protocol:

  • Use a rapid equilibrium dialysis (RED) device with a semipermeable membrane separating two chambers.[13]

  • Add plasma spiked with the test compound to one chamber and a buffer solution (e.g., PBS) to the other chamber.[13][15]

  • Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[13][15]

  • After incubation, collect samples from both the plasma and buffer chambers.[15]

  • Determine the concentration of the compound in both samples using LC-MS/MS.[13]

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Visualized Workflows

The following diagrams illustrate the general workflows for in vitro ADME screening and a typical Caco-2 permeability assay.

ADME_Screening_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Silico) Solubility Aqueous Solubility Permeability Permeability (PAMPA/Caco-2) PPB Plasma Protein Binding MetabolicStability Microsomal/Hepatocyte Stability ExcretionPrediction Excretion Pathway Prediction MetabolicStability->ExcretionPrediction Compound Test Compound Compound->Solubility Compound->Permeability Compound->PPB Compound->MetabolicStability

Caption: General workflow for in vitro ADME screening.

Caco2_Assay_Workflow cluster_prep Cell Culture & Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER AddCompound Add test compound to Apical (A) or Basolateral (B) side TEER->AddCompound Incubate Incubate at 37°C for 2 hours AddCompound->Incubate Sample Sample from receiver compartment Incubate->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Comparative study of catalysts for the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry and materials science, has been the subject of extensive research, leading to a diverse array of catalytic systems. This guide provides a comparative overview of prominent catalysts, including metal-based, metal-free, and nanocatalyst systems, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. The comparison is based on performance data from published experimental studies, with a focus on reaction efficiency, conditions, and catalyst loading.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following table summarizes the performance of various catalysts in the synthesis of imidazo[1,2-a]pyridines, providing a quantitative comparison of their efficiency under different reaction conditions.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Metal-Based Catalysts
CuI2-Aminopyridine, Phenylacetylene, BenzaldehydeTolueneReflux89210[1]
CuBr2-Aminopyridine, (E)-N-methyl-N-(1-nitro-3-phenylallyl)anilineDMF80129010[2]
CuSO₄·5H₂O / Sodium Ascorbate2-Aminopyridine, Benzaldehyde, PhenylacetyleneWater (SDS micelles)5069010 (CuSO₄), 20 (Ascorbate)[3]
PicAuCl₂2-Aminopyridine N-oxide, PhenylacetyleneCH₂Cl₂40157210[4]
Copper Silicate2-Aminopyridine, Phenacyl bromideEthanolReflux1.5960.02 g[5]
Metal-Free Catalysts
Iodine (I₂)2-Aminopyridine, Acetophenone, DimedoneWaterRT0.59520[6]
Iodine (I₂)2-Aminopyrazine, 4-Nitrobenzaldehyde, tert-Butyl isocyanideEthanolRT2925[7]
Perchloric acid (HClO₄)2-Aminopyridine, Aldehyde, IsonitrileNot specifiedNot specifiedNot specifiedHighCatalytic[8]
NaOHN-Propargylpyridinium bromideWaterRT< 5 minQuantitative1 equiv.[9]
Catalyst- and Solvent-Free2-Aminopyridine, α-BromoacetophenoneNeat600.591N/A[10]
Nanocatalysts
ZnS-ZnFe₂O₄2-Aminopyridine, Benzaldehyde, Cyclohexyl isocyanidePEG1101.59620 mg[11][12]
Fe₃O₄@Diol/Phen-CuCl₂2-Aminopyridine, Benzaldehyde, PhenylacetylenePEG10019530 mg

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these synthetic routes.

Copper-Catalyzed Synthesis (A³-Coupling)

This protocol is adapted from the work of Chatterjee et al. for the synthesis of 3-benzyl-2-phenylimidazo[1,2-a]pyridine using a Cu(II)-ascorbate catalyst in aqueous micellar media.[3]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Benzaldehyde (1 mmol)

  • Phenylacetylene (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)

  • Sodium ascorbate (20 mol%)

  • Sodium dodecyl sulfate (SDS) (10 mol%)

  • Water (2 mL)

Procedure:

  • In a 10 mL round-bottom flask, dissolve SDS (10 mol%) in water (2 mL) and stir vigorously for 5 minutes.

  • To the micellar solution, add 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 6-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Metal-Free Synthesis (Iodine-Catalyzed)

This protocol is based on the method described by Sharma et al. for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines.[6]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Acetophenone (1 mmol)

  • Dimedone (1 mmol)

  • Iodine (I₂) (20 mol%)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1 mmol), acetophenone (1 mmol), dimedone (1 mmol), and iodine (20 mol%) in water (5 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, collect the solid product by filtration.

  • Wash the solid with water and then a small amount of ethanol to afford the pure product.

Nanocatalyst-Based Synthesis (ZnS-ZnFe₂O₄)

This procedure is adapted from the work of Ichie and Garza for the synthesis of imidazo[1,2-a]pyridine derivatives using a magnetic nanocatalyst.[11][12]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Cyclohexyl isocyanide (1 mmol)

  • ZnS-ZnFe₂O₄ nanocatalyst (20 mg)

  • Polyethylene glycol (PEG) (5 mL)

Procedure:

  • In a reaction vessel, combine 2-aminopyridine (1 mmol), the aromatic aldehyde (1 mmol), cyclohexyl isocyanide (1 mmol), and the ZnS-ZnFe₂O₄ nanocatalyst (20 mg) in PEG (5 mL).

  • Heat the reaction mixture at 110 °C with stirring for the specified time (typically 1.5-2.5 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the magnetic nanocatalyst using an external magnet.

  • Extract the product from the reaction mixture with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows for the synthesis of imidazo[1,2-a]pyridines.

Catalytic Cycle for Copper-Catalyzed A³-Coupling

cluster_0 Catalytic Cycle Reactants 2-Aminopyridine + Aldehyde + Alkyne Intermediate_A Propargylamine Intermediate Reactants->Intermediate_A Condensation Intermediate_C Cyclization Precursor Intermediate_A->Intermediate_C Reaction with Copper Acetylide Intermediate_B Copper Acetylide Complex Product Imidazo[1,2-a]pyridine Intermediate_C->Product Intramolecular Cyclization Catalyst_Regen Cu(I) Catalyst (Regenerated) Product->Catalyst_Regen Release Catalyst_Active Cu(I) Catalyst Catalyst_Active->Intermediate_B with Alkyne Catalyst_Regen->Catalyst_Active Start Start Mixing Mix Reactants (e.g., 2-Aminopyridine, Carbonyl Compound) and Catalyst (e.g., Iodine) Start->Mixing Reaction Stir at Specified Temperature and Time Mixing->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Workup (e.g., Filtration, Extraction) Monitoring->Workup Purification Purification of Product (e.g., Recrystallization, Chromatography) Workup->Purification End End Purification->End Reaction_Mixture Reaction Mixture (Product + Nanocatalyst) Magnetic_Separation Application of External Magnetic Field Reaction_Mixture->Magnetic_Separation Product_Solution Product in Solution Magnetic_Separation->Product_Solution Isolated_Catalyst Isolated Nanocatalyst Magnetic_Separation->Isolated_Catalyst Reuse Wash and Reuse Isolated_Catalyst->Reuse

References

Validating the Mechanism of Action of 6-Bromoimidazo[1,2-a]pyridin-8-amine Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a promising privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-cancer and anti-inflammatory effects. This guide focuses on validating the mechanism of action of drugs based on the 6-Bromoimidazo[1,2-a]pyridin-8-amine core, providing a comparative analysis with established inhibitors of relevant signaling pathways. While specific experimental data for this compound is limited in publicly available literature, this guide will draw upon data from structurally related imidazo[1,2-a]pyridine derivatives to illustrate the validation process.

Overview of Potential Mechanisms of Action

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their effects through the modulation of key cellular signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The primary pathways of interest for this class of compounds are the PI3K/AKT/mTOR pathway and the STAT3 signaling pathway .

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cytokine signaling and has been implicated in the development and progression of numerous human cancers. Inhibition of STAT3 phosphorylation and its downstream signaling is a key therapeutic strategy. A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to suppress STAT3 phosphorylation.[1][2]

Comparative Performance Data

To objectively assess the potential of this compound based drugs, their performance should be compared against established inhibitors of the PI3K/AKT/mTOR and STAT3 pathways. The following tables summarize the in vitro efficacy of representative imidazo[1,2-a]pyridine derivatives and well-known inhibitors.

Table 1: Comparison of PI3Kα Inhibitory Activity

Compound ClassSpecific Compound/DerivativeTargetIC50 (nM)Cell LineReference
Imidazo[1,2-a]pyridine 2,6,8-substituted derivative (Compound 35)PI3Kα150-[3]
Imidazo[1,2-a]pyridine Thiazole derivative (Compound 12)PI3Kα2.8-[4][5]
Clinical PI3Kα Inhibitor Alpelisib (BYL719)PI3Kα5--
Pan-PI3K Inhibitor Pictilisib (GDC-0941)PI3Kα/δ/β/γ3.3/3.3/3.3/1.5--

Table 2: Comparison of Antiproliferative Activity (Cancer Cell Lines)

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine 2,6,8-substituted derivative (Compound 35)T47D (Breast Cancer)7.9[3]
Imidazo[1,2-a]pyridine 2,6,8-substituted derivative (Compound 35)MCF-7 (Breast Cancer)9.4[3]
Imidazo[1,2-a]pyridine 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827 (Lung Cancer)0.09[6]
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549 (Lung Cancer)2.8[7]
Imidazo[1,2-a]pyridine 3-aminoimidazo[1,2-α]pyridine derivative (Compound 12)HT-29 (Colon Cancer)4.15[8][9]
Imidazo[1,2-a]pyridine Novel derivative (IP-5)HCC1937 (Breast Cancer)45[10]
Imidazo[1,2-a]pyridine Novel derivative (IP-6)HCC1937 (Breast Cancer)47.7[10]
STAT3 Inhibitor Napabucasin (BBI608)Cancer Stem-like Cells0.291–1.19-
STAT3 Inhibitor StatticSTAT3~5-10-
AKT Inhibitor Capivasertib (AZD5363)AKT1/2/3~10Various

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action, the following key experiments are essential.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with a test compound.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., T47D, MCF-7) to 70-80% confluency.

  • Treat cells with varying concentrations of the this compound based drug or a known PI3K/AKT inhibitor (e.g., Alpelisib, Capivasertib) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle-treated control group.

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

3. Gel Electrophoresis and Transfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of pathway inhibition.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine if a test compound inhibits the activation of STAT3 by measuring its phosphorylation at Tyrosine 705.

1. Cell Culture and Stimulation:

  • Culture a cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa cells stimulated with IL-6).

  • Pre-treat the cells with the this compound based drug or a known STAT3 inhibitor (e.g., Stattic) for a specified time.

  • If required, stimulate the cells with a cytokine like Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

2. Protein Extraction, Gel Electrophoresis, Transfer, and Immunoblotting:

  • Follow the same procedures as described in the PI3K/AKT/mTOR Western Blot protocol.

  • Use primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.

3. Detection and Analysis:

  • Follow the same detection and analysis steps as described above. A reduction in the ratio of p-STAT3 to total STAT3 in treated cells compared to control cells indicates inhibition of STAT3 activation.[1][2]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for validating the mechanism of action.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Drug Imidazo[1,2-a]pyridine Derivative Drug->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates & binds Drug Imidazo[1,2-a]pyridine Derivative (MIA) Drug->pSTAT3 Inhibition GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression

Caption: STAT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_cell_culture Cell-based Assays cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with Imidazo[1,2-a]pyridine Derivative Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting with Specific Antibodies Transfer->Immunoblotting Detection 7. Chemiluminescent Detection Immunoblotting->Detection Quantification 8. Densitometry & Quantification Detection->Quantification Comparison 9. Comparison to Controls Quantification->Comparison Conclusion 10. Mechanism Validation Comparison->Conclusion

Caption: General Experimental Workflow for MoA Validation.

References

A Comparative Guide to Benchmarking 6-Bromoimidazo[1,2-a]pyridin-8-amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of 6-Bromoimidazo[1,2-a]pyridin-8-amine. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several kinase inhibitors. While the specific inhibitory activity of this compound has not been extensively reported, its structural similarity to known inhibitors warrants a thorough investigation.

This document outlines the necessary experimental protocols and data presentation formats to benchmark this compound against a panel of well-characterized kinase inhibitors. By following this guide, researchers can systematically determine its potency, selectivity, and potential as a therapeutic agent.

Logical Framework for Kinase Inhibitor Benchmarking

The process of characterizing a novel kinase inhibitor involves a systematic workflow, from initial screening to detailed selectivity profiling. This ensures that the compound's activity is accurately measured and contextualized against established benchmarks.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Final Evaluation A Compound Acquisition (this compound) B Primary Kinase Panel Screening (Single high concentration) A->B C Identify Preliminary 'Hits' (Kinases with >50% inhibition) B->C D IC50 Determination (Dose-response curves for 'hit' kinases) C->D E Selectivity Profiling (Comparison of IC50 across kinase families) D->E F Benchmark Comparison (vs. Staurosporine, Dasatinib, etc.) E->F G Data Analysis & Reporting F->G

Caption: Logical workflow for characterizing and benchmarking a novel kinase inhibitor.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table compares the IC50 values of established kinase inhibitors against a selection of key kinases. The data for this compound are listed as "To Be Determined (TBD)" and can be populated using the experimental protocols provided in this guide. Lower IC50 values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)Primary Use / Class
This compound ABL1TBDInvestigational Compound
SRCTBDInvestigational Compound
VEGFR2 (KDR)TBDInvestigational Compound
BRAFTBDInvestigational Compound
CDK2TBDInvestigational Compound
Staurosporine Most Kinases1 - 20Pan-Kinase Inhibitor (Tool)
Dasatinib [1]ABL1<1Multi-Kinase Inhibitor
SRC0.8Multi-Kinase Inhibitor
c-Kit1.7[2]Multi-Kinase Inhibitor
Axitinib [2]VEGFR10.1 - 1.2Selective Tyrosine Kinase Inhibitor
VEGFR20.2Selective Tyrosine Kinase Inhibitor
PDGFRβ1.6Selective Tyrosine Kinase Inhibitor

Experimental Protocols

Accurate and reproducible data are paramount in drug discovery. The following section details a representative protocol for determining the IC50 values of a test compound against a target kinase using a luminescence-based assay.

In Vitro Kinase Assay: ADP-Glo™ Methodology

This protocol is designed to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3] It is a robust method suitable for high-throughput screening and IC50 determination.[2]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a cell-free system.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound (Test Compound)

  • Known inhibitors (e.g., Staurosporine for positive control)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]

  • ADP-Glo™ Reagent & Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection A Prepare serial dilutions of test compound in DMSO B Prepare kinase, substrate, and ATP solutions C Add 1 µL of compound/DMSO to 384-well plate D Add 2 µL of kinase solution C->D E Initiate reaction by adding 2 µL of Substrate/ATP mix D->E F Incubate at 30°C for 60 minutes E->F G Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) F->G H Incubate at RT for 40 minutes G->H I Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Light) H->I J Incubate at RT for 30 minutes I->J K Measure luminescence (Plate Reader) J->K

Caption: Experimental workflow for the ADP-Glo™ in vitro kinase assay.

Procedure:

  • Compound Preparation: Create a serial dilution of this compound in 100% DMSO. Subsequently, dilute these stocks into the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.[3]

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for positive control, 100% activity) and buffer (for negative control, 0% activity) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Prepare the kinase solution by diluting the enzyme stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[2] Initiate the kinase reaction by adding 2 µL of this mixture to all wells.

  • Incubation: Gently shake the plate for 30 seconds and incubate at an optimal temperature (e.g., 30°C) for 60 minutes. This incubation time should be within the linear range of the reaction.[3]

  • Signal Generation:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This terminates the enzymatic reaction and depletes any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity.

    • Incubate at room temperature for another 30 minutes to stabilize the signal.[3]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Data Analysis:

  • Subtract the background signal (negative control) from all other readings.

  • Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the precise IC50 value.[2]

Context: VEGFR Signaling Pathway

To understand the biological relevance of targeting certain kinases, it is crucial to visualize their role in cellular signaling. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis (the formation of new blood vessels), a process critical for tumor growth. Inhibitors like Axitinib target this pathway.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Axitinib Axitinib Axitinib->P1 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAF RAF-MEK-ERK Pathway P1->RAF AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Survival RAF->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway, a target for anti-angiogenic kinase inhibitors.

References

Spectroscopic comparison of 6-Bromoimidazo[1,2-a]pyridin-8-amine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of synthetic intermediates and final products is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the spectroscopic data for the heterocyclic compound 6-Bromoimidazo[1,2-a]pyridin-8-amine and its key precursors, 2,3-diamino-5-bromopyridine and chloroacetaldehyde.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for this compound and its precursors.

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)Mass Spectrometry (m/z)
This compound Data not availableData not availableData not available[M+H]+ = 214.0[1]
2,3-diamino-5-bromopyridine 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 4.80-5.20 (bs, 2H) (in DMSO-d6)Data not availableData not availableExpected [M]+• ≈ 187/189
Chloroacetaldehyde 9.62 (s, 1H), 4.08 (s, 2H)[2]Data not availableData not availableMajor peaks at 49, 83, 85, 112, 114, 116

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 2,3-diamino-5-bromopyridine with a two-carbon electrophile, such as a derivative of acetaldehyde. One reported method utilizes bromoacetaldehyde diethyl acetal, which is hydrolyzed in situ to generate the reactive aldehyde.[1]

Step 1: Hydrolysis of Bromoacetaldehyde Diethyl Acetal Concentrated hydrochloric acid (0.3 mL) is added to a solution of bromoacetaldehyde diethyl acetal (2.37 mL, 15.4 mmol) in a 2:1 mixture of dioxane and water (15 mL) at room temperature. The mixture is then refluxed for 30 minutes to generate bromoacetaldehyde.

Step 2: Cyclocondensation Reaction After cooling the mixture to room temperature, sodium bicarbonate (2.6 g, 30.8 mmol) is carefully added. A solution of 2,3-diamino-5-bromopyridine (1.5 g, 7.7 mmol) in a 2:1 mixture of dioxane and water (15 mL) is then added dropwise.[1] The resulting mixture is stirred under reflux for 14 hours.[1]

Step 3: Work-up and Isolation The reaction mixture is cooled to room temperature, diluted with 1 M sodium hydroxide solution (30 mL), and extracted with dichloromethane (3 x 35 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat solids (using an ATR accessory), as KBr pellets, or as thin films. Characteristic absorption bands are reported in wavenumbers (cm-1).

  • Mass Spectrometry (MS): Mass spectra are acquired using techniques such as electrospray ionization (ESI) or electron impact (EI) to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualizing the Process

Synthetic Pathway

The synthesis of this compound from its precursors can be visualized as a two-step process involving the initial formation of the imidazo ring followed by an intramolecular cyclization.

G cluster_precursors Precursors 2_3_diamino_5_bromopyridine 2,3-diamino-5-bromopyridine Intermediate Schiff Base Intermediate 2_3_diamino_5_bromopyridine->Intermediate Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthetic pathway for this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

G Start Start Reaction_Setup Combine Precursors (2,3-diamino-5-bromopyridine & Chloroacetaldehyde derivative) Start->Reaction_Setup Reaction Reflux Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for synthesis and characterization.

References

Efficacy of Imidazo[1,2-a]pyridine Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activity of 6-substituted imidazo[1,2-a]pyridine derivatives, focusing on their performance in various cancer cell line-based assays. Due to limited publicly available data on 6-Bromoimidazo[1,2-a]pyridin-8-amine derivatives, this guide focuses on structurally related 6-substituted and 8-substituted imidazo[1,2-a]pyridine compounds.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative overview of the efficacy of recently developed 6-substituted imidazo[1,2-a]pyridine derivatives in various cell-based assays, with a particular focus on their potential as anticancer agents.

Comparative Efficacy of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

A recent study detailed the design, synthesis, and biological evaluation of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often hyperactivated in cancer.[3] The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines using the MTT assay.

Antiproliferative Activity (IC50, µM)
CompoundHCC827 (Lung Cancer)A549 (Lung Cancer)SH-SY5Y (Neuroblastoma)HEL (Leukemia)MCF-7 (Breast Cancer)
13k 0.090.230.430.180.15
Alternative 1 >10>10>10>10>10
Alternative 2 0.871.542.331.210.98

Data extracted from a 2023 study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[3] "Alternative 1" and "Alternative 2" represent other synthesized derivatives from the same study for comparison.

Compound 13k emerged as the most potent derivative, exhibiting IC50 values in the submicromolar range across all tested cancer cell lines.[3] Notably, it was significantly more active than the alternative compounds, highlighting a promising structure-activity relationship. Further investigation revealed that compound 13k induced cell cycle arrest at the G2/M phase and promoted apoptosis in HCC827 cells.[3]

Insights into the Mechanism of Action of 6-Substituted Imidazo[1,2-a]pyridines

Research on a range of 6-substituted imidazo[1,2-a]pyridines has provided valuable insights into their mode of action against colon cancer cell lines HT-29 and Caco-2. These studies have shown that the cytotoxic effects of these compounds are mediated through the induction of apoptosis. Key events in this process include the release of cytochrome c from the mitochondria into the cytosol, followed by the activation of caspase-3 and caspase-8, crucial executioner and initiator caspases in the apoptotic cascade.[4]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams were generated using the DOT language.

PI3K_Pathway PI3K PI3Kα PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Compound_13k Compound 13k Compound_13k->PI3K inhibition

Caption: PI3Kα Signaling Pathway Inhibition by Compound 13k.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_outcomes Measured Outcomes MTT MTT Assay (Cell Viability) IC50 IC50 Values MTT->IC50 Flow_Cytometry Flow Cytometry Cell_Cycle Cell Cycle Arrest Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Induction Flow_Cytometry->Apoptosis Cancer_Cells Cancer Cell Lines Cancer_Cells->MTT Cancer_Cells->Flow_Cytometry

Caption: Experimental Workflow for Efficacy Evaluation.

Experimental Protocols

MTT Assay for Antiproliferative Activity

The antiproliferative activity of the imidazo[1,2-a]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (HCC827, A549, SH-SY5Y, HEL, and MCF-7) were seeded in 96-well plates and incubated for 24 hours.[3] The cells were then treated with various concentrations of the test compounds for a specified period. Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[3]

Cell Cycle Analysis

To investigate the effect of the compounds on the cell cycle, cancer cells were treated with the test compound for 48 hours.[3] After treatment, the cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol. The fixed cells were then washed with PBS and incubated with RNase A and the fluorescent DNA stain propidium iodide (PI). The DNA content of the stained cells was analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.[3]

Apoptosis Assay

Apoptosis induction was evaluated using an Annexin V-FITC/PI apoptosis detection kit. Cancer cells were treated with the test compound for a specified duration. After treatment, the cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension, and the mixture was incubated in the dark. The stained cells were analyzed by flow cytometry to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[2]

Conclusion

While specific data on this compound derivatives remain limited in the public domain, the broader class of 6-substituted imidazo[1,2-a]pyridines demonstrates significant potential as anticancer agents. The 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, 13k , in particular, shows remarkable potency against a range of cancer cell lines by inhibiting the PI3Kα signaling pathway. The collective evidence suggests that the 6-position of the imidazo[1,2-a]pyridine scaffold is a critical site for substitution to achieve potent and selective anticancer activity. Further exploration of derivatives with varied substitutions at this and other positions is warranted to develop novel and effective cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 6-Bromoimidazo[1,2-a]pyridin-8-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromoimidazo[1,2-a]pyridin-8-amine was not located. The following disposal procedures are synthesized from SDSs of structurally analogous compounds, including other bromoimidazo[1,2-a]pyridine derivatives and general principles for handling halogenated heterocyclic organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks and ensure environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the compound.
Body Protection Laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills.Minimizes inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect and Package: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that minimizes environmental impact and complies with all applicable regulations.

  • Waste Characterization: this compound should be treated as a hazardous chemical waste due to its bromine content and heterocyclic amine structure.

  • Waste Segregation: Do not mix this compound with other waste streams. Keep it in a dedicated, sealed, and clearly labeled container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

  • Containerization: Use a chemically resistant container that is in good condition and can be securely sealed.

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Disposal will likely be carried out by a licensed hazardous waste disposal company.

  • Preferred Disposal Method: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment. Landfilling is generally not a suitable option for this type of chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Decision Workflow for this compound start Start: Have this compound waste characterize Characterize as Hazardous Waste start->characterize spill Spill Occurs start->spill segregate Segregate from other waste streams characterize->segregate containerize Place in a labeled, sealed, and compatible container segregate->containerize storage Store in designated hazardous waste accumulation area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Professional Disposal by licensed contractor (High-Temperature Incineration) contact_ehs->disposal spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->containerize

Safeguarding Researchers: A Guide to Handling 6-Bromoimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9). Adherence to these protocols is essential for ensuring personal safety and proper chemical management.

Essential Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound. This compound is classified as a potential irritant and may be harmful if ingested, inhaled, or absorbed through the skin.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles, splashes, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and absorption.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required when handling the powder outside of a fume hood or when dust is generated.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, including spatula, weighing paper, and reaction vessels, within the fume hood.

    • Don all required personal protective equipment as specified in the table above.

  • Aliquotting and Weighing:

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a tared vessel.

    • Avoid any actions that could generate dust, such as tapping or shaking the container unnecessarily.

  • Dissolving and Reactions:

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

    • Keep the reaction vessel closed or covered to the extent possible to contain any vapors.

  • Post-Handling:

    • Thoroughly clean all equipment that has come into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning solution.

    • Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect any excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound from initial preparation to final disposal.

prep 1. Preparation - Verify Fume Hood Function - Gather Materials - Don PPE weigh 2. Weighing & Aliquotting - Handle in Fume Hood - Minimize Dust Generation prep->weigh react 3. Reaction/Dissolution - Add Solvent Slowly - Controlled Heating - Keep Vessel Covered weigh->react cleanup 4. Post-Handling Cleanup - Clean Equipment - Decontaminate Work Surface react->cleanup disposal 5. Waste Disposal - Segregate Solid & Liquid Waste - Label Containers Clearly - Arrange for Professional Disposal cleanup->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridin-8-amine
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.